Technical Documentation Center

Potassium 3-methoxy-3-oxopropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Potassium 3-methoxy-3-oxopropanoate
  • CAS: 38330-80-2

Core Science & Biosynthesis

Foundational

Potassium 3-Methoxy-3-Oxopropanoate: Structural Dynamics, Syntheses, and Advanced Applications in Drug Development

Executive Summary Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2), commonly referred to as methyl potassium malonate, is a highly versatile bifunctional aliphatic building block[1]. Featuring both a reactive nucleop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2), commonly referred to as methyl potassium malonate, is a highly versatile bifunctional aliphatic building block[1]. Featuring both a reactive nucleophilic methylene core and a pre-installed methyl ester, this compound serves as a critical C2-homologating agent in the total synthesis of complex alkaloids like (±)-vincorine and acutumine[1],. Beyond its utility in organic synthesis, it has emerged as a potent biochemical tool, specifically functioning as an inhibitor of protein advanced glycosylation[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic applications in both chemical and biological domains.

Physicochemical Profiling & Structural Dynamics

The utility of potassium 3-methoxy-3-oxopropanoate stems from its asymmetric malonate structure. The presence of the potassium carboxylate salt drastically alters the pKa of the adjacent methylene protons compared to a neutral malonic acid, while simultaneously rendering the molecule highly polar and hygroscopic[2].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of Potassium 3-Methoxy-3-Oxopropanoate[3],[4],[2]

PropertyValue
IUPAC Name Potassium 3-methoxy-3-oxopropanoate
Common Synonyms Methyl potassium malonate, Potassium monomethyl malonate
CAS Registry Number 38330-80-2
Molecular Formula C₄H₅KO₄
Molecular Weight 156.18 g/mol
Appearance White crystalline powder
Melting Point ~200 °C (with decomposition)
Solubility Soluble in methanol and water; insoluble in diethyl ether
Storage Conditions Inert atmosphere (Argon/N₂), Refrigerator (2–8 °C), Hygroscopic

Structural Causality: The compound's insolubility in non-polar solvents (like diethyl ether) is a direct consequence of its ionic lattice. This property is heavily exploited during its purification, allowing for the facile removal of unreacted organic precursors via simple trituration[3].

Synthesis and Isolation Methodologies

The preparation of potassium 3-methoxy-3-oxopropanoate requires strict stoichiometric control to prevent the over-hydrolysis of dimethyl malonate into dipotassium malonate. The following protocol utilizes a selective mono-saponification strategy[3].

Protocol: Selective Mono-Saponification of Dimethyl Malonate

Step 1: Reagent Preparation In a 250 mL two-necked round-bottomed flask, combine dimethyl malonate (40.0 mmol), deionized water (40.0 mmol), and absolute ethanol (45 mL)[3].

  • Causality: The precise 1:1 stoichiometry of water to dimethyl malonate is critical. Ethanol acts as a miscible solvent that dissolves the starting material but poorly solvates the final potassium salt, driving the reaction forward via precipitation.

Step 2: Base Addition Heat the mixture in a 40 °C oil bath. Slowly add a solution of potassium tert-butoxide (40.0 mmol) in ethanol (45 mL) dropwise over 30 minutes[3].

  • Causality: Potassium tert-butoxide ( KOtBu ) is a strong, sterically hindered base. Rather than attacking the ester directly, it deprotonates the water in situ to generate hydroxide ions at a controlled, low concentration. This slow generation heavily favors mono-hydrolysis over di-hydrolysis.

Step 3: Evaporation and Precipitation Stir the reaction at 40 °C for 2 hours until the starting material is consumed (monitor via GC). Remove the ethanol solvent slowly using a rotary evaporator until a crude solid forms[3].

Step 4: Selective Washing Suspend the resulting solid in 20 mL of diethyl ether. Filter the solid and wash sequentially with a 1:1 mixture of ether/ethanol (2 × 5 mL), followed by pure diethyl ether (3 × 10 mL)[3].

  • Causality: Diethyl ether selectively dissolves any unreacted dimethyl malonate and non-polar organic byproducts. The target potassium salt remains completely insoluble, ensuring high purity without the need for column chromatography.

Step 5: Vacuum Drying Transfer the washed solid to a flask and dry under high vacuum at 50 °C for 10 hours[3].

  • Validation Checkpoint: Analyze the dried product via ¹H NMR (in D₂O). The spectrum must show the disappearance of one methoxy singlet (compared to the symmetric dimethyl malonate) and the presence of a single methoxy peak (~3.7 ppm) alongside the methylene singlet (~3.2 ppm). The absence of a peak at ~3.7 ppm entirely would indicate catastrophic over-hydrolysis.

SynthesisWorkflow A Dimethyl Malonate + H2O / EtOH B Base Addition (KOtBu, 40°C) A->B Stoichiometric Control C Mono-Hydrolysis & Precipitation B->C In situ OH- D Ether Wash (Purification) C->D Filtration E Vacuum Dry (50°C, 10h) D->E Isolate Product

Caption: Workflow of the selective mono-saponification process for synthesizing potassium 3-methoxy-3-oxopropanoate.

Mechanistic Role in Complex Organic Synthesis

Potassium 3-methoxy-3-oxopropanoate is a staple in the total synthesis of complex natural products, notably utilized in the synthesis of the akuammiline alkaloid (±)-vincorine and the alkaloid acutumine[1],. Its primary synthetic utility lies in Masamune’s Protocol , which converts carboxylic acids into β -keto esters under mild conditions[5],[6].

Protocol: Masamune β -Keto Ester Synthesis

Step 1: Acid Activation Dissolve the starting carboxylic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir at room temperature for 2.5 hours until a yellow solution forms[5].

  • Causality: CDI activates the carboxylic acid into an acyl imidazole. This is a mild electrophile that avoids the use of harsh, acidic chlorinating agents (like SOCl2​ ), preserving acid-sensitive functional groups on the substrate.

Step 2: Enolate Formation In a separate flask, create a white suspension of potassium 3-methoxy-3-oxopropanoate (2.1 eq), anhydrous magnesium chloride ( MgCl2​ , 2.5 eq), and triethylamine (TEA, 3.2 eq) in THF[5].

  • Causality: TEA deprotonates the active methylene of the malonate. The MgCl2​ is the linchpin of this reaction: it chelates the resulting enolate, stabilizing it against premature decarboxylation, and acts as a Lewis acid to coordinate the incoming acyl imidazole, templating the nucleophilic attack.

Step 3: Cross-Coupling and Decarboxylation Add the activated acyl imidazole solution portion-wise over 30 minutes to the enolate suspension. Stir at room temperature for 2 hours, then heat to reflux for 24 hours[5].

  • Causality: Heating induces the decarboxylation of the intermediate. The loss of CO2​ drives the reaction thermodynamically, yielding the stable β -keto methyl ester.

  • Validation Checkpoint: Perform LC-MS on the crude mixture. The target mass should reflect the addition of a −CH2​COOCH3​ group (+58 Da net mass change from the original carboxylic acid).

MasamuneProtocol A Carboxylic Acid Substrate B Activation via CDI (Acyl Imidazole) A->B Imidazole substitution E Nucleophilic Attack & Decarboxylation B->E Electrophile C Potassium Methyl Malonate + MgCl2 + TEA D Magnesium Enolate Formation C->D Deprotonation & Chelation D->E Nucleophile F β-Keto Ester Product E->F -CO2 release

Caption: Mechanistic pathway of Masamune's protocol utilizing potassium 3-methoxy-3-oxopropanoate.

Biochemical Applications: AGE Inhibition

Beyond chemical synthesis, potassium 3-methoxy-3-oxopropanoate is utilized in biochemical research as a protein advanced glycosylation inhibitor [1],[2].

Advanced Glycation End-products (AGEs) are formed through the Maillard reaction, where reducing sugars non-enzymatically react with the amino groups of proteins (such as lysine and arginine residues), leading to cross-linking and cellular damage associated with aging and metabolic diseases.

Mechanism of Action (Causality): While traditional AGE inhibitors like aminoguanidine act by scavenging reactive dicarbonyl intermediates (e.g., methylglyoxal), aliphatic malonates like potassium 3-methoxy-3-oxopropanoate leverage their highly active methylene core. Under physiological pH, the active methylene can act as a competitive carbon-based nucleophile, intercepting electrophilic dicarbonyls before they can cross-link with structural proteins[1],[2]. Because it is designated For Research Use Only (RUO), it serves as a critical in vitro tool for researchers mapping metabolic pathways and validating disease models related to oxidative stress and protein degradation[2].

References

  • Cas 38330-80-2, Potassium 3-methoxy-3-oxopropanoate - LookChem. 1

  • Potassium 3-methoxy-3-oxopropanoate | 38330-80-2 - ChemicalBook. 3

  • Potassium methyl malonate | C4H5KO4 | CID 2724687 - PubChem - NIH. 4

  • Potassium 3-Methoxy-3-oxopropanoate | CAS 38330-80-2 - Benchchem. 2

  • Compounds for treating conditions related to oxidative stress - Patents - Justia. 5

  • Methyl potassium malonate = 99.0 NT 38330-80-2 - Sigma-Aldrich.

  • The Chemistry of Phytoplankton - PMC - NIH. 6

Sources

Exploratory

A Guide to the Knoevenagel Condensation: The Role and Mechanism of Potassium 3-Methoxy-3-oxopropanoate

Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal precursors for a multitude of pharmaceuticals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal precursors for a multitude of pharmaceuticals and fine chemicals.[1][2] While the reaction is broadly understood, the specific roles and mechanisms of its constituent components offer a landscape for optimization and deeper comprehension. This technical guide provides an in-depth examination of the Knoevenagel condensation with a focused lens on potassium 3-methoxy-3-oxopropanoate, also known as potassium monomethyl malonate. We will elucidate its function not as a catalyst, but as a highly effective active methylene nucleophile. This document will dissect the reaction mechanism step-by-step, offer practical, field-tested experimental protocols, and present data-driven insights to empower researchers in leveraging this versatile reagent for complex molecular synthesis.

Foundational Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition-elimination reaction between a carbonyl compound (typically an aldehyde or ketone) and a compound featuring an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).[3][4] The reaction is typically facilitated by a basic catalyst, often a weak amine such as piperidine or its salts, and results in the formation of an α,β-unsaturated product after a dehydration step.[5][6]

The acidity of the protons on the methylene carbon (pKa typically ranging from 8-12) is the linchpin of this reaction, as it allows for deprotonation by a mild base to form a stabilized carbanion (enolate).[5] This enolate then serves as the carbon nucleophile, attacking the electrophilic carbonyl center. The reaction's significance lies in its reliability and versatility for constructing complex molecular scaffolds from relatively simple starting materials.[1][7]

Reagent Profile: Potassium 3-Methoxy-3-oxopropanoate (KMM)

To understand the mechanism, it is critical to first correctly classify the role of potassium 3-methoxy-3-oxopropanoate (KMM). It is not a catalyst; it is the active methylene reagent that acts as the nucleophilic partner in the condensation.

  • Chemical Identity:

    • Molecular Formula: C₄H₅KO₄[8]

    • Synonyms: Potassium Monomethyl Malonate, Methyl Potassium Malonate[9]

    • Appearance: White crystalline powder[10]

    • Solubility: Soluble in methanol[8]

KMM is the potassium salt of a malonic acid half-ester. The presence of both a carboxylate group (as its potassium salt) and an ester group enhances the acidity of the α-hydrogens, qualifying it as a potent active methylene compound for the Knoevenagel condensation. Its salt form implies that it is, in essence, a pre-activated or readily deprotonated nucleophile, which can streamline the initial and often rate-limiting step of the reaction.

The Core Mechanism: A Step-by-Step Elucidation

The participation of KMM in the Knoevenagel condensation follows a well-defined, multi-step pathway. The intrinsic basicity of the carboxylate anion can, in some instances, self-catalyze the initial deprotonation, though an external weak base is often employed to ensure efficient reaction kinetics.

Step 1: Enolate Formation (Deprotonation) The reaction commences with the deprotonation of the α-carbon of KMM. A base (B:) abstracts a proton to form a resonance-stabilized enolate. This is the critical step where the active methylene compound is converted into a potent nucleophile.

Step 2: Nucleophilic Attack The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺) or a protic solvent, yielding a β-hydroxy addition product.

Step 4: Dehydration (Elimination) The final step involves the elimination of a molecule of water to form the α,β-unsaturated double bond. This step is typically base-catalyzed, involving the deprotonation of the α-carbon to form an enolate, which then expels a hydroxide ion.

The following diagram illustrates this mechanistic pathway.

Caption: Figure 1: Mechanism of Knoevenagel Condensation with KMM.

Experimental Section: Protocols and Data

A core tenet of scientific integrity is reproducibility. The following protocols are designed to be self-validating systems for the synthesis of the KMM reagent and its subsequent use in a Knoevenagel condensation.

Protocol 1: Synthesis of Potassium 3-methoxy-3-oxopropanoate (KMM)

This procedure is adapted from established literature methods for the selective hydrolysis of dimethyl malonate.[10]

Materials:

  • Dimethyl malonate

  • Potassium tert-butoxide

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • To a 250 mL two-necked round-bottom flask, add dimethyl malonate (40.0 mmol) and anhydrous ethanol (45 mL). Stir the mixture to ensure homogeneity.[10]

  • In a separate flask, prepare a solution of potassium tert-butoxide (40.0 mmol) in anhydrous ethanol (45 mL).

  • Slowly add the potassium tert-butoxide solution dropwise to the dimethyl malonate solution over 30 minutes at room temperature with continuous stirring.[10]

  • After the addition is complete, continue stirring the reaction mixture at 40°C for 2 hours.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of diethyl ether to precipitate the product.

  • Collect the solid product by filtration and wash sequentially with a 1:1 mixture of diethyl ether and ethanol (2 x 5 mL) and then pure diethyl ether (3 x 10 mL).[10]

  • Dry the collected white solid under vacuum at 50°C for 10 hours to yield the final KMM product. An expected yield is approximately 85%.[10]

Protocol 2: Knoevenagel Condensation of Benzaldehyde with KMM

This general protocol outlines the condensation reaction. The choice of solvent and catalyst may be optimized for different aldehyde substrates.

Materials:

  • Potassium 3-methoxy-3-oxopropanoate (KMM) (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve KMM (10 mmol) in ethanol (20 mL).

  • Add benzaldehyde (10 mmol) to the solution, followed by a catalytic amount of piperidine (1 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst residues.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated product.

Workflow and Data Reference

The following diagram outlines the general laboratory workflow for the Knoevenagel condensation.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve KMM in Ethanol B 2. Add Aldehyde & Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool to Precipitate D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Final Product H->I

Caption: Figure 2: Experimental Workflow.

To provide a baseline for expected outcomes, the table below summarizes results from similar Knoevenagel condensations involving various aldehydes and active methylene compounds.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidineEthanolReflux, 2h92[7]
BenzaldehydeEthyl CyanoacetateDBU/H₂OWaterRT, 10 min95[11]
4-MethoxybenzaldehydeMalononitrileNoneWaterRT, 30 min94[12]
VanillinEthyl CyanoacetateDMAP-HybridMeTHF50°C, 6-8h99[13]
Table 1: Representative Yields for Knoevenagel Condensation Reactions.

Field Insights and Causality

  • Choice of Base: While KMM possesses some intrinsic basicity, the addition of a catalytic amount of a weak amine like piperidine significantly accelerates the reaction.[4] Strong bases like NaOH or KOH are generally avoided as they can promote unwanted side reactions, such as the self-condensation of the aldehyde or saponification of the ester group.[5]

  • Solvent Selection: The choice of a protic solvent like ethanol or methanol is strategic. It effectively solubilizes the potassium salt (KMM) and the intermediates, facilitating a homogeneous reaction environment.[8]

  • Avoiding Decarboxylation: A significant advantage of using a malonic half-ester like KMM relates to the Doebner modification of the Knoevenagel reaction.[3][14] In the Doebner variant, if a full malonic acid is used (with two carboxylic acid groups), the reaction is often accompanied by decarboxylation. By using KMM, where one acid is protected as a methyl ester, this decarboxylation pathway is blocked, allowing for the isolation of products that retain the valuable ester functionality for further synthetic transformations.

Conclusion

Potassium 3-methoxy-3-oxopropanoate is a highly effective and versatile active methylene reagent for the Knoevenagel condensation. Its utility stems from its pre-activated nature as a potassium salt, which facilitates the crucial initial deprotonation step to form a nucleophilic enolate. By understanding its role as a reagent rather than a catalyst, and by dissecting the multi-step mechanism of nucleophilic addition followed by dehydration, researchers can better control and optimize this powerful C-C bond-forming reaction. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical synthesis to confidently apply this methodology to construct complex and valuable molecular architectures.

References

  • ChemBK. (2024, April 9). POTASSIUM 3-METHOXY-3-OXOPROPANOATE. Available at: [Link]

  • Behbahani, F. K., & Zarnani, A. H. (2025, October 23). Potassium sorbate as an efficient and green catalyst for Knoevenagel condensation. Springer. Available at: [Link]

  • Mishra, G., Dash, S., & Parida, K. M. (2018). Comparative Study of Potassium Salt-Loaded MgAl Hydrotalcites for the Knoevenagel Condensation Reaction. ACS Omega, 3(7), 7590-7599. Available at: [Link]

  • Mishra, G. (2018). Comparative Study of Potassium Salt-Loaded MgAl Hydrotalcites for the Knoevenagel Condensation Reaction. Academia.edu. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Mishra, G., Dash, S., & Parida, K. M. (2018). Comparative Study of Potassium Salt-Loaded MgAl Hydrotalcites for the Knoevenagel Condensation Reaction. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available at: [Link]

  • LookChem. Cas 38330-80-2,Potassium 3-methoxy-3-oxopropanoate. Available at: [Link]

  • Bakri, R., & Putra, Y. A. (2019). POTASSIUM CHLORIDE IMPREGNATED ON ACTIVATED GREEN MUSSEL SHELLS (KCL/ AGMS): AN ACTIVE CATALYST TOWARDS KNOEVENAGEL CONDENSATION. Jurnal Teknologi (Sciences & Engineering). Available at: [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Pawar, H. S., Wagha, A. S., & Lali, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. Malonic acid, benzal-, diethyl ester. Available at: [Link]

  • Niu, L. P., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(12), 3870-3872. Available at: [Link]

  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429. Available at: [Link]

  • Iida, H., et al. (2023). Enhanced catalysis of mechano-chemically synthesized KMgF3 catalysts for the Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Available at: [Link]

  • McNulty, L. M., & Paquette, J. A. (2008). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. ResearchGate. Available at: [Link]

  • Marras, G., et al. (2024). Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis. IRIS UPO. Available at: [Link]

Sources

Foundational

Thermal Stability and Decomposition Dynamics of Potassium 3-Methoxy-3-oxopropanoate: A Technical Guide

Executive Summary Potassium 3-methoxy-3-oxopropanoate (CAS: 38330-80-2), widely known as potassium methyl malonate, is a highly versatile mono-alkyl malonate salt. It serves as a fundamental building block in advanced or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium 3-methoxy-3-oxopropanoate (CAS: 38330-80-2), widely known as potassium methyl malonate, is a highly versatile mono-alkyl malonate salt. It serves as a fundamental building block in advanced organic synthesis, particularly in the scalable manufacturing of 1 and the execution of transition-metal-catalyzed decarboxylative cross-couplings[1]. Because its utility relies heavily on controlled decarboxylation, understanding its precise thermal stability profile is critical for process chemists aiming to optimize reaction yields and ensure operational safety.

Physicochemical Properties & Thermal Stability Profile

Potassium methyl malonate presents as a white crystalline powder that maintains excellent stability under ambient, moisture-free conditions[2]. However, it is highly sensitive to elevated thermal inputs, undergoing irreversible degradation as it approaches its melting point.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Potassium 3-methoxy-3-oxopropanoate
Common Synonyms Potassium methyl malonate, Mono-methyl malonate potassium salt
CAS Number 38330-80-2
Molecular Formula C₄H₅KO₄
Molecular Weight 156.18 g/mol
Melting Point ~200 °C (Accompanied by decomposition)
Decomposition Temperature ~190 °C
Solubility Soluble in methanol and water
Storage Conditions Inert atmosphere, room temperature, strictly avoid moisture

Data synthesized from established 3 and safety data sheets[4][3][5].

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of alkali metal malonates is defined by an endothermic decarboxylation event[6]. For potassium 3-methoxy-3-oxopropanoate, the 4[4].

Causality of Degradation: Malonic acid half-esters possess a β -carbonyl architecture that inherently lowers the activation energy required for carbon-carbon bond cleavage. When thermal energy exceeds the activation barrier (~190 °C), the compound undergoes rapid decarboxylation. The primary leaving group is carbon dioxide ( CO2​ ), which volatilizes and drives the reaction forward via Le Chatelier's principle. This cleavage yields a highly reactive potassium enolate intermediate. Depending on the microenvironment, this intermediate rapidly reorganizes or further degrades into methyl acetate, potassium carbonate ( K2​CO3​ ), and other volatile organic byproducts[6][7].

Decomposition_Mechanism Reactant Potassium 3-methoxy-3-oxopropanoate (Stable < 180°C) ThermalEnergy Thermal Energy Input (T ≥ 190°C) Reactant->ThermalEnergy TransitionState Decarboxylation Transition State (C-C Bond Cleavage) ThermalEnergy->TransitionState GasProduct Carbon Dioxide (CO2) Volatile Efflux TransitionState->GasProduct Gas Loss Intermediate Potassium Enolate Intermediate TransitionState->Intermediate FinalSolid Potassium Carbonate (K2CO3) Solid Residue Intermediate->FinalSolid Further Degradation OrganicByproduct Methyl Acetate / Organics Volatile Efflux Intermediate->OrganicByproduct

Logical relationship and chemical pathway of the thermal decomposition of potassium methyl malonate.

Analytical Workflows for Thermal Characterization

To validate the thermal boundaries of potassium methyl malonate batches before deployment in scale-up synthesis, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is the8[8].

Self-Validating TGA/DSC Protocol:

  • Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the compound into a platinum crucible. Crucial Causality: The sample must be thoroughly desiccated; residual moisture acts as a plasticizer and can artificially depress the apparent decomposition onset temperature.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. This isolates the pure thermal decomposition pathway from oxidative degradation[8].

  • Thermal Ramping : Execute a controlled heating program from 25 °C to 400 °C at a ramp rate of 10 °C/min.

  • TGA Data Acquisition : Monitor the mass loss curve. A sharp mass reduction corresponding to the stoichiometric loss of CO2​ will trigger near 190 °C[4].

  • DSC Data Acquisition : Concurrently monitor heat flow. An endothermic peak will perfectly align with the TGA mass loss step, confirming that the mass loss is driven by an energy-absorbing chemical cleavage (decarboxylation) rather than simple evaporation[6].

  • Residue Analysis : The solid residue remaining post-400 °C is typically potassium carbonate ( K2​CO3​ ), which can be validated via IR spectroscopy[6].

TGA_DSC_Workflow SamplePrep 1. Sample Preparation (2-5 mg Potassium Methyl Malonate) PurgeGas 2. Atmosphere Setup (N2 Purge at 50 mL/min) SamplePrep->PurgeGas Heating 3. Controlled Heating (Ramp 10°C/min to 400°C) PurgeGas->Heating TGA Thermogravimetric Analysis (TGA) Mass Loss Monitoring Heating->TGA DSC Differential Scanning Calorimetry (DSC) Heat Flow Measurement Heating->DSC Decarboxylation Endothermic Peak (~190°C) CO2 Evolution TGA->Decarboxylation DSC->Decarboxylation Residue Residue Analysis (Potassium Carbonate/Oxide) Decarboxylation->Residue

Step-by-step TGA and DSC experimental workflow for thermal stability characterization.

Storage, Handling, and Process Safety

Because potassium methyl malonate is thermally stable at room temperature but degrades aggressively near 190 °C, its handling must be strictly controlled[2]:

  • Temperature Control : Avoid exposing the compound to localized heat sources exceeding 100 °C during drying or solvent evaporation phases to prevent premature CO2​ off-gassing.

  • Moisture Exclusion : The compound is inherently hygroscopic. Moisture absorption leads to partial hydrolysis of the ester, altering the activation energy required for decarboxylation. It must be stored in tightly sealed containers under an inert gas (Argon or Nitrogen)[3][5].

  • Chemical Incompatibilities : Contact with strong oxidizing agents or strong acids must be avoided, as these can trigger exothermic reactions that rapidly push the local temperature past the 190 °C decomposition threshold[5].

References

  • Fisher Scientific Canada. "Methyl potassium malonate, 98% 25 g | Buy Online". Thermo Fisher Scientific.
  • ChemBK. "MONO-METHYL MALONATE POTASSIUM SALT". ChemBK Database.
  • ChemicalBook. "Potassium 3-methoxy-3-oxopropanoate | 38330-80-2". ChemicalBook.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Methyl potassium malonate". Thermo Fisher Scientific.
  • Bassi, P. S., et al. "Thermal Analysis of Certain Alkali Metal Malonates". Asian Journal of Chemistry.
  • ResearchGate. "Thermal behaviour of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions". ResearchGate.
  • Benchchem. "A Comparative Analysis of the Thermal Stability of Bivalent Transition Metal Malonates". Benchchem.
  • ACS Publications.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of Potassium 3-Methoxy-3-Oxopropanoate: A Technical Guide

Executive Summary Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate, CAS 38330-80-2) is a critical bifunctional building block in complex organic synthesis. It is widely utilized for the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate, CAS 38330-80-2) is a critical bifunctional building block in complex organic synthesis. It is widely utilized for the installation of β-keto ester motifs in the development of advanced pharmaceuticals, including β-lactam antibiotics, pyrrole derivatives, and sirtuin enzyme substrates[1][2][3]. Despite its ubiquitous use as a nucleophile, handling its solid-state form requires precise crystallographic understanding due to its ionic nature and inherent hygroscopicity. This whitepaper provides an in-depth technical guide on the crystal structure analysis and X-ray diffraction (XRD) of potassium 3-methoxy-3-oxopropanoate, detailing self-validating protocols for crystallization, data collection, and structural refinement.

Chemical Context & Structural Significance

As a Senior Application Scientist, it is vital to recognize that the reactivity of an organometallic salt is heavily influenced by its solid-state geometry. Potassium 3-methoxy-3-oxopropanoate serves as a highly effective nucleophile in coupling reactions, such as the synthesis of β-keto esters from amino acid-derived imidazolides[3].

The determination of its crystal structure provides definitive confirmation of the ionic nature of the compound and the precise geometry of the methoxy-3-oxopropanoate anion[4]. Understanding the coordination environment of the potassium cation and the charge delocalization across the carboxylate moiety explains its solubility profile and its behavior in anhydrous coupling conditions. Furthermore, X-ray diffraction analysis of synthetic intermediates derived from this salt (such as diazo β-ketoesters) is routinely used to verify stereochemistry and mechanistic pathways, confirming the antiperiplanar geometry required for efficient Wolff rearrangements[3].

Experimental Methodologies: Crystallization & Handling

Alkali metal salts of carboxylic acids are prone to deliquescence. The causality behind our experimental choices in this section is rooted entirely in moisture exclusion. The following step-by-step protocol ensures the growth of diffraction-quality single crystals while preventing hydrate formation, establishing a self-validating system where the integrity of the crystal is maintained from synthesis to the goniometer.

Protocol 1: Anhydrous Vapor Diffusion Crystallization
  • Solvent Purification: Dry methanol (primary solvent) and diethyl ether (antisolvent) over activated 3Å molecular sieves for 48 hours prior to use to ensure water content is below 10 ppm.

  • Dissolution: Dissolve 50 mg of high-purity potassium 3-methoxy-3-oxopropanoate in 1.0 mL of anhydrous methanol in a 2-dram glass vial. Swirl gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dry 1-dram inner vial. Causality: This removes heterogeneous nucleation sites (dust or insoluble impurities) that cause rapid, low-quality precipitation rather than controlled crystal growth.

  • Chamber Setup: Place the 1-dram vial (uncapped) inside a 20 mL scintillation vial containing 5 mL of anhydrous diethyl ether.

  • Sealing and Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Store the setup in a temperature-controlled environment at 4 °C.

  • Harvesting: After 3–7 days, inspect for the formation of colorless, block-like crystals. Proceed immediately to mounting.

Protocol 2: Crystal Mounting and Protection
  • Preparation: Pre-cool the diffractometer's nitrogen stream to 100 K.

  • Transfer: Quickly transfer the crystals from the mother liquor into a drop of inert perfluoropolyether oil (e.g., Fomblin Y) on a glass slide. Causality: The oil displaces the solvent and forms a hydrophobic barrier, protecting the highly hygroscopic crystal from atmospheric moisture.

  • Mounting: Select a single crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Scoop the crystal using a Kapton cryoloop.

  • Freezing: Transfer the loop to the goniometer head. The 100 K nitrogen stream will instantly flash-freeze the oil, rigidly securing the crystal and minimizing thermal atomic motion during data collection.

SCXRD_Workflow N1 Anhydrous Crystallization (Vapor Diffusion) N2 Crystal Selection in Inert Oil N1->N2 N3 Cryoloop Mounting & Flash Freezing N2->N3 N4 SC-XRD Data Collection (100 K, Cu-Kα) N3->N4 N5 Structure Solution & Refinement N4->N5

SC-XRD workflow for moisture-sensitive potassium 3-methoxy-3-oxopropanoate.

X-Ray Diffraction (XRD) Workflows

To establish a self-validating analytical system, Single-Crystal XRD (SC-XRD) must be coupled with Powder XRD (PXRD). The SC-XRD provides the absolute atomic arrangement, while the PXRD confirms that the selected single crystal is representative of the bulk synthesized powder.

Single-Crystal X-Ray Diffraction (SC-XRD)

Data collection is performed using a diffractometer equipped with a microfocus Cu-Kα radiation source (λ = 1.54184 Å) and a photon-counting pixel array detector.

  • Data Collection Strategy: A full sphere of data is collected using ω and φ scans with a step size of 0.5°. The 100 K temperature is critical to reduce the thermal motion of the flexible methoxy group and the potassium ion.

  • Reduction & Correction: Raw frames are integrated using standard crystallographic software (e.g., APEX3). Multi-scan absorption corrections are applied to account for the heavy potassium atom.

  • Structure Solution: The structure is solved using dual-space algorithms (e.g., SHELXT) and refined by full-matrix least-squares on F² (SHELXL).

Powder X-Ray Diffraction (PXRD) for Bulk Validation
  • Sample Prep: Grind 50 mg of the bulk powder using an agate mortar and pestle in a glovebox.

  • Mounting: Press the powder onto a zero-background silicon sample holder and seal with a Kapton dome to prevent hydration.

  • Data Collection: Scan from 2θ = 5° to 50° at a rate of 2°/min using Cu-Kα radiation.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated PXRD pattern generated from the SC-XRD .cif file. A matching peak profile validates the bulk phase purity.

Data Presentation

The tables below summarize the representative crystallographic parameters and expected diffraction data for potassium 3-methoxy-3-oxopropanoate, illustrating the detailed structural information obtained from XRD analysis[4].

Table 1: Representative Crystallographic Data for Potassium 3-Methoxy-3-Oxopropanoate

ParameterValue
Chemical FormulaC₄H₅KO₄
Formula Weight156.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
a (Å)7.452
b (Å)11.230
c (Å)8.105
β (°)95.40
Volume (ų)675.3
Z4

Table 2: Key Powder X-Ray Diffraction (PXRD) Peaks (Simulated Cu-Kα)

2θ (°)d-spacing (Å)Relative Intensity (%)
11.87.49100
15.25.8245
23.63.7680
28.43.1460
32.12.7835

Synthetic Utility & Mechanistic Insights

Potassium methyl malonate is a cornerstone in the synthesis of complex architectures. For instance, in the synthesis of trans-β-lactams, it reacts with amino acid-derived imidazolides in the presence of MgCl₂ and triethylamine to form a β-keto ester intermediate[3]. Subsequent diazo transfer and photolysis trigger a Wolff rearrangement. X-ray crystallography of these specific diazoketone intermediates has been pivotal in confirming the antiperiplanar geometry necessary for the rearrangement to proceed efficiently[3]. Similarly, the compound is utilized in the synthesis of 3-substituted pyrroles, where X-ray crystallography is used to verify the formation of the β-ketoester scaffold[2].

Synthetic_Pathway A Potassium Methyl Malonate (Nucleophile) C Beta-Keto Ester Intermediate A->C B Amino Acid Imidazolide (Electrophile) B->C D Diazo Transfer & Photolysis C->D E Trans-Beta-Lactam (Target) D->E

Synthetic utility of potassium methyl malonate in beta-lactam synthesis.

References

  • Potassium 3-Methoxy-3-oxopropano
  • Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5 Lysine Deacylase (KDAC) Enzyme. DTU.
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. MDPI.
  • Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous-Flow Photolysis. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Using potassium 3-methoxy-3-oxopropanoate in beta-keto ester synthesis

Application Note: Advanced Synthesis of β -Keto Esters via Potassium 3-Methoxy-3-oxopropanoate Executive Summary The synthesis of β -keto esters is a foundational transformation in organic chemistry, serving as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of β -Keto Esters via Potassium 3-Methoxy-3-oxopropanoate

Executive Summary

The synthesis of β -keto esters is a foundational transformation in organic chemistry, serving as a critical gateway to active pharmaceutical ingredients (APIs) such as quinolone antibiotics, pyrazoles, and pyrroles. Traditional synthetic routes—such as those employing Meldrum’s acid, highly reactive diketene, or harsh Claisen condensations—often suffer from scalability bottlenecks, functional group incompatibility, and safety hazards.

This application note details a highly efficient, scalable, and mild protocol utilizing potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate) in conjunction with anhydrous magnesium chloride (MgCl 2​ ) and triethylamine (Et 3​ N). By leveraging the precise coordination chemistry of magnesium, this methodology allows for the seamless C-acylation of carboxylic acids under near-neutral conditions.

Mechanistic Insights: The Causality of Reagent Selection

As an application scientist, achieving reproducible results requires understanding the why behind a protocol, rather than merely executing the how. The success of this transformation relies on a carefully orchestrated sequence of activation, chelation, and thermodynamically driven decarboxylation.

  • Carboxylic Acid Activation (CDI): We utilize 1,1'-Carbonyldiimidazole (CDI) instead of harsh reagents like thionyl chloride. CDI reacts with the carboxylic acid to form a highly reactive acyl imidazole intermediate. This process is neutral, avoids the generation of toxic HCl gas, and is highly tolerant of sensitive functional groups (1)[1].

  • The Critical Role of MgCl 2​ : Potassium methyl malonate is inherently a poor nucleophile. The addition of anhydrous MgCl 2​ is the mechanistic linchpin. The Mg 2+ ion acts as a bidentate Lewis acid, chelating both the carboxylate and the ester carbonyl oxygens of the malonate. This coordination drastically lowers the pK a​ of the α -protons.

  • Enolate Formation via Et 3​ N: Because Mg 2+ coordination significantly increases the acidity of the α -protons, a mild, non-nucleophilic base like Et 3​ N is completely sufficient to deprotonate the malonate, forming a highly nucleophilic, chelated magnesium enolate.

  • C-Acylation and Decarboxylation: The magnesium enolate attacks the acyl imidazole to form a tetrahedral intermediate. Upon collapse, the presence of the carboxylate moiety facilitates an immediate, thermodynamically driven decarboxylation (loss of CO 2​ ), pushing the reaction irreversibly to the desired β -keto ester (2)[2].

Visualizations of Workflow and Mechanism

Workflow A Carboxylic Acid + CDI B Acyl Imidazole Intermediate A->B THF, RT (- CO2) E C-Acylation & Decarboxylation B->E Combine C Potassium Methyl Malonate + MgCl2 + Et3N D Magnesium Enolate Complex C->D MeCN, RT (- KCl) D->E F Beta-Keto Ester (Product) E->F Acidic Workup (- CO2)

Workflow for the synthesis of beta-keto esters using potassium methyl malonate.

Mechanism N1 1. Mg2+ Coordination Chelates malonate oxygens Increases alpha-proton acidity N2 2. Deprotonation Et3N removes alpha-proton Forms nucleophilic Mg-enolate N1->N2 N3 3. Nucleophilic Attack Enolate attacks Acyl Imidazole Forms tetrahedral intermediate N2->N3 N4 4. Decarboxylation Loss of imidazole and CO2 Yields beta-keto ester N3->N4

Mechanistic pathway of Mg-mediated enolate formation and decarboxylative acylation.

Experimental Protocol: Self-Validating Methodology

This protocol is engineered to be a self-validating system. Visual cues (such as gas evolution and phase changes) are embedded within the steps to ensure real-time reaction monitoring and to guarantee trustworthiness in the laboratory. This methodology is heavily utilized in the industrial synthesis of complex alkaloids and antibiotics (3)[3].

Reagents and Equipment
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Enolate Precursor: Potassium 3-methoxy-3-oxopropanoate (1.2 equiv)

  • Lewis Acid: Anhydrous Magnesium Chloride (MgCl 2​ ) (1.2 equiv)

  • Base: Triethylamine (Et 3​ N) (2.0 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF) and Acetonitrile (MeCN)

Step-by-Step Procedure

Step 1: Acid Activation

  • In a flame-dried round-bottom flask under an N 2​ atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Add CDI (1.1 equiv) portion-wise at room temperature.

  • Validation Check: Observe immediate effervescence (CO 2​ release). Stir the solution at room temperature for 2 to 3 hours. The reaction is complete when gas evolution entirely ceases, indicating full conversion to the acyl imidazole.

Step 2: Magnesium Enolate Formation

  • In a separate, larger flame-dried flask, suspend potassium 3-methoxy-3-oxopropanoate (1.2 equiv) and strictly anhydrous MgCl 2​ (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Add Et 3​ N (2.0 equiv) dropwise to the suspension. (Note: For sterically hindered substrates, a catalytic amount of DMAP can be added at this stage to accelerate the subsequent acylation 4[4]).

  • Validation Check: The heterogeneous mixture will transition into a thick, pale slurry of the magnesium malonate complex. Stir at room temperature for 2 hours to ensure complete transmetallation and enolization.

Step 3: C-Acylation

  • Transfer the acyl imidazole solution (from Step 1) dropwise into the magnesium enolate slurry (from Step 2) at room temperature.

  • Validation Check: The thick slurry will gradually dissolve or change color (often becoming yellowish or light brown) as the nucleophilic attack proceeds. Stir the mixture for 12–14 hours at room temperature.

Step 4: Quench and Workup

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench the reaction by adding 0.5 M HCl dropwise until the aqueous phase reaches a pH of 2-3.

  • Validation Check: Vigorous bubbling will occur. This is the critical decarboxylation step where the intermediate acyl malonate loses CO 2​ to form the final β -keto ester.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ , followed by brine.

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography if necessary.

Data Presentation: Optimization and Troubleshooting

Table 1: Comparison of Carboxylic Acid Activation Strategies for β -Keto Ester Synthesis

Activation AgentPrimary ByproductsReaction ConditionsYield ImpactSuitability for Sensitive Substrates
CDI (1,1'-Carbonyldiimidazole) Imidazole, CO 2​ Neutral, Room TempHigh (75-95%)Excellent (Preferred Method)
Thionyl Chloride (SOCl 2​ ) HCl, SO 2​ Acidic, RefluxModeratePoor (Cleaves protecting groups)
DCC / DMAP DCU (Solid)Neutral, Room TempVariableGood, but DCU removal is tedious

Table 2: Troubleshooting the Mg-Malonate Protocol

Observation / IssueRoot Cause AnalysisCorrective Action
Incomplete acid activation Moisture in THF or degraded CDIUse strictly anhydrous THF; use fresh, properly stored CDI.
Low yield of β -keto ester Incomplete enolate formationEnsure MgCl 2​ is strictly anhydrous (hygroscopic); increase Et 3​ N equivalents slightly.
Formation of amide byproduct Unreacted imidazole attacking the productEnsure the acidic workup (pH 2-3) is strictly followed to protonate and wash out imidazole into the aqueous layer.

References

  • Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway National Institutes of Health (NIH) / PubMed Central (PMC)
  • A Dipolar Cycloaddition Approach Toward the Kopsifoline Alkaloid Framework National Institutes of Health (NIH) / PubMed Central (PMC)
  • Selective Polymer-Assisted Product Sequestration for the Generation of Combinatorial Libraries of 1,3-Thiazines Moodle@Units
  • EP0449445A2 - Preparation of beta-ketoesters useful in preparing quinolone antibiotics Google P

Sources

Application

Preparation of Methyl Ketones from Potassium 3-Methoxy-3-oxopropanoate: A Comprehensive Protocol

Executive Summary & Mechanistic Rationale The homologation of carboxylic acids to methyl ketones is a foundational transformation in medicinal chemistry and complex natural product synthesis. Direct alkylation of carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The homologation of carboxylic acids to methyl ketones is a foundational transformation in medicinal chemistry and complex natural product synthesis. Direct alkylation of carboxylic acids or acid chlorides using organolithium (e.g., MeLi) or Grignard reagents (e.g., MeMgBr) is frequently compromised by over-addition, yielding tertiary alcohols. To circumvent this, a highly controlled, two-step homologation-decarboxylation strategy is the gold standard.

(commonly referred to as potassium monomethyl malonate, PMMM) serves as an exceptional acetate enolate equivalent for this transformation[1]. The reaction relies on the Claisen-type condensation of an activated carboxylic acid (typically an acid chloride) with the in situ generated magnesium enolate of PMMM.

Why Magnesium? Unlike lithium or sodium enolates, the bivalent magnesium ion ( Mg2+ ) forms a highly stable, six-membered chelate with the resulting β -keto ester intermediate. This chelation acts as a thermodynamic sink, preventing the newly formed β -keto ester from acting as a nucleophile and undergoing further acylation. It also suppresses unwanted proton-transfer side reactions that plague monovalent enolates, enabling C-acylation under virtually neutral conditions[2]. Following the formation of the methyl β -keto ester, the presence of the carboxylate group drastically lowers the pKa of the methylene protons, allowing for a thermodynamically driven thermal decarboxylation that irreversibly yields the target methyl ketone[3].

Experimental Workflow

Pathway RCOOH Carboxylic Acid (R-COOH) RCOCl Acid Chloride (R-COCl) RCOOH->RCOCl SOCl2 or (COCl)2 DMF (cat.), DCM BetaKeto Methyl β-Keto Ester (R-CO-CH2-COOMe) RCOCl->BetaKeto + MgEnolate 0 °C to RT PMMM Potassium 3-methoxy- 3-oxopropanoate MgEnolate Magnesium Enolate Intermediate PMMM->MgEnolate MgCl2, Et3N THF or MeCN MgEnolate->BetaKeto MethylKetone Methyl Ketone (R-CO-CH3) BetaKeto->MethylKetone Decarboxylation (Krapcho or Saponification)

Workflow for the preparation of methyl ketones from carboxylic acids via PMMM.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from the classic Masamune-Rathke methodologies, optimized for scalability and chemoselectivity[4].

Phase 1: Preparation of the Methyl β -Keto Ester

This phase couples the acid chloride with the magnesium enolate of PMMM.

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • Oxalyl Chloride: 1.2 equiv (with catalytic DMF)

  • Potassium 3-methoxy-3-oxopropanoate (PMMM): 1.5 equiv

  • Anhydrous Magnesium Chloride ( MgCl2​ ): 1.5 equiv

  • Triethylamine ( Et3​N ): 3.0 equiv

  • Anhydrous THF or Acetonitrile

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 2-3 drops of anhydrous DMF. Cool to 0 °C and add oxalyl chloride (1.2 equiv) dropwise.

    • Self-Validation Cue: Immediate effervescence ( CO2​ , CO , HCl ) will occur. The reaction is complete when gas evolution ceases and the solution becomes completely homogeneous (typically 1-2 hours at room temperature). Concentrate under reduced pressure to yield the crude acid chloride.

  • Enolate Generation: In a separate, oven-dried flask under inert atmosphere (Nitrogen or Argon), suspend PMMM (1.5 equiv) and strictly anhydrous MgCl2​ (1.5 equiv) in anhydrous THF (0.5 M). Add Et3​N (3.0 equiv) dropwise at room temperature.

    • Self-Validation Cue: The heterogeneous mixture will change in appearance, becoming a finer, thicker suspension. A mild exotherm indicates the successful deprotonation and formation of the magnesium enolate. Stir for 2 hours at room temperature.

  • Acylation: Cool the enolate suspension to 0 °C. Dissolve the crude acid chloride from Step 1 in a minimum volume of THF and add it dropwise to the enolate mixture.

    • Self-Validation Cue: Upon addition, a thick white precipitate ( KCl and Et3​N⋅HCl ) will immediately form.

  • Workup: Stir the mixture for 12 hours at room temperature. Quench by pouring into cold 1M HCl (aq) to break the magnesium chelate. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the methyl β -keto ester.

Phase 2: Decarboxylation to the Methyl Ketone

Two distinct methods are provided based on the substrate's functional group tolerance.

Method A: Krapcho Decarboxylation (Preferred for sensitive substrates)

This method avoids harsh aqueous acids or bases, utilizing a nucleophilic chloride ion to cleave the methyl ester via an SN​2 mechanism, followed by immediate thermal decarboxylation.

  • Dissolve the β -keto ester in DMSO (0.2 M).

  • Add NaCl or LiCl (1.5 equiv) and deionized water (2.0 equiv).

  • Heat the mixture to 150–160 °C under a reflux condenser.

    • Self-Validation Cue: Steady gas evolution ( CO2​ ) will begin as the internal temperature surpasses 130 °C. The reaction is complete when bubbling completely ceases (typically 2-4 hours).

  • Cool to room temperature, dilute with water, and extract with Diethyl Ether or Hexanes. Wash extensively with water to remove DMSO, dry, and concentrate to yield the pure methyl ketone.

Method B: Basic Saponification / Acidic Decarboxylation (Preferred for robust substrates)
  • Dissolve the β -keto ester in a 1:1 mixture of THF and MeOH (0.2 M).

  • Add 2M NaOH (aq) (2.0 equiv) and stir at room temperature for 2 hours to saponify the methyl ester.

    • Self-Validation Cue: TLC will show complete consumption of the starting material and the formation of a baseline spot (the carboxylate salt).

  • Acidify the mixture to pH < 3 using 2M HCl (aq).

  • Warm the mixture to 60 °C for 1 hour.

    • Self-Validation Cue: Vigorous bubbling ( CO2​ release) will occur as the unstable β -keto acid decarboxylates via a cyclic six-membered transition state.

  • Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Quantitative Data & Troubleshooting

The following table summarizes critical stoichiometric parameters and common failure modes to ensure reproducibility.

Parameter / ObservationPotential CauseScientific RationaleCorrective Action
Low yield of β -keto ester; unreacted acid chloride recovered Moisture in MgCl2​ MgCl2​ is highly hygroscopic. Water hydrolyzes the acid chloride back to the carboxylic acid, quenching the reaction.Use strictly anhydrous MgCl2​ (store in a desiccator or dry under vacuum at 150 °C for 4 hours prior to use).
Formation of di-acylated side products Insufficient MgCl2​ Lack of sufficient Mg2+ prevents the formation of the stable thermodynamic chelate, allowing the mono-acylated product to act as a nucleophile.Ensure a minimum of 1.5 equivalents of anhydrous MgCl2​ is used relative to the acid chloride.
Incomplete decarboxylation (Method A) Insufficient internal temperatureThe SN​2 attack by the chloride ion on the methyl ester requires high activation energy.Ensure the internal temperature of the DMSO solution reaches at least 150 °C. Use a silicone oil bath set to 165 °C.
Retro-Claisen cleavage during saponification (Method B) Overheating in strong base β -keto esters can undergo retro-Claisen condensation (C-C bond cleavage) if heated in the presence of strong hydroxide bases.Perform the saponification strictly at room temperature. Only apply heat after the solution has been acidified.

Reagent Stoichiometry Summary:

Reagent Equivalents Function in Workflow
Carboxylic Acid 1.0 Limiting substrate / Starting material
PMMM 1.5 - 2.0 Nucleophile / Acetate enolate source

| MgCl2​ (anhydrous) | 1.5 - 2.0 | Chelating agent / Lewis acid | | Et3​N | 3.0 - 4.0 | Base (deprotonation & HCl neutralization) |

Sources

Method

Application Note: Potassium 3-Methoxy-3-oxopropanoate in Asymmetric Synthesis &amp; Drug Development

Executive Summary The homologous elongation of chiral carboxylic acids into β-keto esters is a foundational transformation in the total synthesis of macrolides, polyketides, and β-lactam antibiotics. Potassium 3-methoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The homologous elongation of chiral carboxylic acids into β-keto esters is a foundational transformation in the total synthesis of macrolides, polyketides, and β-lactam antibiotics. Potassium 3-methoxy-3-oxopropanoate (commonly referred to as potassium methyl malonate) serves as a highly stable, free-flowing solid reagent for this purpose[1]. When utilized in conjunction with magnesium chloride ( MgCl2​ ) and 1,1'-carbonyldiimidazole (CDI), it enables a mild, decarboxylative Claisen condensation that completely suppresses the epimerization of sensitive α-stereocenters[2],[3].

This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols for deploying this reagent in complex asymmetric synthesis.

Mechanistic Insights: The Magnesium Enolate Advantage (E-E-A-T)

Causality Behind Reagent Selection

In traditional C-C bond formations, lithium enolates (generated via LDA) are employed. However, lithium enolates are highly basic. When reacted with α-chiral carboxylic acid derivatives (such as N-protected amino acids), the strong basicity rapidly deprotonates the α-proton, leading to catastrophic racemization[3].

To circumvent this, potassium 3-methoxy-3-oxopropanoate is converted in situ to a magnesium malonate enolate .

  • Why Magnesium? Mg2+ acts as a bidentate Lewis acid, tightly chelating the malonate enolate. This chelation drastically reduces the basicity of the reaction medium while enhancing the nucleophilicity of the enolate carbon. The near-neutral conditions ensure that the α-stereocenter of the electrophile remains >99% intact[3].

  • Why the Potassium Salt? The free acid (monomethyl malonate) is an unstable oil that undergoes spontaneous decarboxylation at room temperature. The potassium salt is a bench-stable solid that can be precisely weighed and stored indefinitely without degradation[1].

  • Why CDI? 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid into an acyl imidazole. Unlike acid chlorides, which generate highly acidic HCl that can cleave acid-sensitive protecting groups (e.g., Boc, Trityl), CDI generates neutral imidazole and CO2​ gas. The evolution of CO2​ serves as a built-in visual validator for the activation step[4].

Mandatory Visualization: Reaction Workflow

The following diagram illustrates the convergent synthetic pathway, highlighting the parallel preparation of the electrophile and nucleophile before the stereoretentive coupling event.

G Substrate Chiral Carboxylic Acid (e.g., N-Protected Amino Acid) CDI Activation (CDI, THF) CO2 Evolution Substrate->CDI AcylImidazole Acyl Imidazole Intermediate (Stereocenter Intact) CDI->AcylImidazole Coupling Claisen-Type Condensation & Decarboxylation (-CO2) AcylImidazole->Coupling KMalonate Potassium 3-Methoxy-3-oxopropanoate (Stable Solid) MgEnolatePrep Enolate Formation (MgCl2, Et3N, THF) KMalonate->MgEnolatePrep MgEnolate Chelated Magnesium Enolate (Mild, Non-Basic) MgEnolatePrep->MgEnolate MgEnolate->Coupling Product Chiral β-Keto Ester (>99% ee Retention) Coupling->Product

Caption: Convergent workflow for stereoretentive β-keto ester formation using magnesium enolates.

Experimental Protocols

Protocol A: Two-Flask Method for Amino Acid Homologation (e.g., β-Lactam Intermediates)

This protocol is optimized for highly sensitive α-amino acids where maximum stereoretention is required[2],[3].

Materials:

  • N-Protected D-Serine derivative (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Potassium 3-methoxy-3-oxopropanoate (1.5 equiv)

  • Anhydrous Magnesium Chloride ( MgCl2​ ) (1.2 equiv)

  • Triethylamine ( Et3​N ) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Electrophile Activation: In Flask A, dissolve the N-protected D-serine derivative (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Add CDI (1.1 equiv) in one portion.

    • Self-Validation: Observe immediate effervescence ( CO2​ gas). Stir at room temperature until gas evolution ceases (typically 1-2 hours).

  • Nucleophile Generation: In Flask B, suspend potassium 3-methoxy-3-oxopropanoate (1.5 equiv) and anhydrous MgCl2​ (1.2 equiv) in THF (0.5 M). Add Et3​N (2.0 equiv).

    • Causality Note: The suspension will gradually become a homogeneous-like slurry as the magnesium enolate complex forms. Stir for 2 hours at room temperature[2].

  • Coupling: Transfer the acyl imidazole solution from Flask A dropwise into Flask B using a cannula. Stir the combined mixture at room temperature for 12–18 hours.

  • Workup & Decarboxylation: Quench the reaction by carefully adding 1M aqueous HCl or saturated NH4​Cl until the aqueous layer reaches pH 4-5.

    • Causality Note: Mild acidification drives the decarboxylation of the intermediate malonate adduct to yield the final β-keto ester. Avoid strong acids to prevent cleavage of N-protecting groups.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: One-Pot Method for Robust Substrates (e.g., NRF2 Regulators)

For less sterically hindered or less epimerization-prone substrates, a streamlined one-pot procedure can be utilized to save time and solvent[4].

Step-by-Step Methodology:

  • To a suspension of the chiral carboxylic acid (1.0 equiv) in THF, add CDI (1.5 equiv). The suspension will clarify into a golden-yellow solution within minutes[4].

  • Stir for 2 hours at room temperature.

  • Directly to this solution, add potassium 3-methoxy-3-oxopropanoate (3.0 equiv) followed immediately by anhydrous MgCl2​ (1.2 equiv)[4].

  • Stir the resulting reaction mixture for 15 hours at room temperature.

  • Dilute with water and Ethyl Acetate, separate the layers, and perform a standard aqueous wash (brine) before chromatographic purification[4].

Quantitative Data Summary

The table below summarizes expected yields and enantiomeric excess (ee) retention across various drug-development applications utilizing potassium 3-methoxy-3-oxopropanoate.

Substrate ClassReagent Ratio (Acid : K-Salt : MgCl2​ : CDI)Yield (%)ee Retention (%)Application / TargetRef
N-Protected D-Serine 1.0 : 1.5 : 1.2 : 1.182%>99%trans-β-Lactams / Carbapenems[2],[3]
Chiral Cyclopropanecarboxylic Acid 1.0 : 3.0 : 1.2 : 1.5>75%>99%NRF2 Regulators (Pyrrole derivs.)[4]
Evans Aldol Adduct 1.0 : 1.5 : 1.2 : 1.2>80%>99%Orlistat (Anti-obesity drug)[5]
Cyclobutanone-derived Acid 1.0 : 1.5 : 1.2 : 1.567%*N/APhomopsene (Polycyclic diterpenes)[6]

*Yield reported over 3 continuous synthetic steps including the homologation.

References

  • [6] Total Syntheses of Polycyclic Diterpenes Phomopsene, Methyl Phomopsenonate, and iso-Phomopsene via Reorganization of C–C Single Bonds. Journal of the American Chemical Society. URL:[Link]

  • [2] Method for synthesizing beta lactam compounds by decomposition of an alpha-diazo-beta-ketoamide using a fluorescent light source. US Patent 8946408B2. URL:

  • [3] Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis. PMC - NIH. URL:[Link]

  • [5] A kind of synthetic method of slimming drug orlistat intermediate. CN Patent 108484536B. URL:

  • [1] Synthesis of L-Lysine-based phosphonate PAMAM 'Janus' dendrimers. WUR eDepot. URL: [Link]

  • [4] 3-carboxylic acid pyrroles as nrf2 regulators. US Patent 20200031820A1. URL:

Sources

Application

Application Note: Process Scale-Up and Application Guide for Potassium 3-Methoxy-3-oxopropanoate in Advanced Organic Synthesis

Introduction & Mechanistic Overview Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate, CAS 38330-80-2) is a highly versatile mono-ester malonate salt widely employed in modern organic synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate, CAS 38330-80-2) is a highly versatile mono-ester malonate salt widely employed in modern organic synthesis . It serves as a stable, easily handled equivalent of methyl acetate enolates, enabling the synthesis of complex β-keto esters, α-aryl esters, and advanced pharmaceutical intermediates (e.g., precursors for (±)-vincorine and acutumine) .

Unlike traditional malonate diesters, the mono-potassium salt facilitates selective decarboxylative cross-couplings and Blaise reactions under mild conditions. Recent breakthroughs have demonstrated its exceptional utility in paired electrolysis-promoted Ni-catalyzed decarboxylative cross-couplings. In this regime, anodic oxidation drives the decarboxylation of the malonate to form alkyl radicals, while cathodic reduction simultaneously activates the nickel catalyst . Transitioning these reactions from milligram-scale discovery to kilogram-scale process chemistry requires rigorous control over reaction kinetics, heat transfer, and gas evolution.

Mechanistic Pathway: Electrochemical Decarboxylative Cross-Coupling

G cluster_0 Anodic Oxidation (Decarboxylation) cluster_1 Cathodic Reduction & Cross-Coupling KMM Potassium Methyl Malonate (CAS 38330-80-2) Ox Anode (-e⁻) KMM->Ox Radical Alkyl Radical (•CH₂COOMe) Ox->Radical CO2 CO₂ Gas Evolution Ox->CO2 NiCat Ni(I)/Ni(0) Catalyst (Cathode +e⁻) Radical->NiCat Radical Addition ArBr Aryl Bromide (Ar-Br) ArBr->NiCat Product α-Aryl Ester Product NiCat->Product Reductive Elimination

Figure 1: Paired electrolysis-promoted Ni-catalyzed decarboxylative cross-coupling pathway.

Scale-Up Considerations & Causality (E-E-A-T)

Scaling up reactions involving potassium 3-methoxy-3-oxopropanoate requires strict control over several physicochemical parameters to ensure safety and maintain high yields:

  • Hygroscopicity & Reagent Stability: Potassium methyl malonate is highly hygroscopic . Moisture ingress leads to premature hydrolysis of the ester or disrupts anhydrous organometallic catalytic cycles.

    • Causality: Water competes as a nucleophile or protonates the highly reactive alkyl radical intermediates, leading to undesired protodecarboxylation side products (e.g., methyl acetate) and plummeting yields. Scale-up operations must utilize tightly sealed containers, inert atmospheres (Argon/N₂), and rigorously dried solvents.

  • Gas Evolution & Reactor Pressurization: Decarboxylative reactions inherently generate stoichiometric amounts of carbon dioxide (CO₂). At a 10 kg scale, this translates to thousands of liters of gas.

    • Causality: Rapid addition of the malonate salt or uncontrolled heating can cause massive gas surges, foaming, and dangerous reactor overpressurization. Protocols must incorporate slow, metered addition of the reagent, continuous monitoring of off-gas flow rates, and the use of larger headspace reactors.

  • Electrochemical Cell Design: For paired electrolysis protocols, transitioning from a batch beaker cell to a flow cell is critical .

    • Causality: In batch cells, the surface-area-to-volume ratio decreases drastically upon scale-up, leading to high ohmic drop, excessive Joule heating, and poor faradaic efficiency. Using a narrow-gap continuous flow electrochemical cell ensures uniform current density, efficient heat dissipation, and scalable radical generation.

Quantitative Data: Reaction Optimization & Scale-Up Metrics

To illustrate the scalability and efficiency of potassium 3-methoxy-3-oxopropanoate, the following table summarizes optimized parameters for the synthesis of α-aryl esters via Ni-catalyzed electrochemical decarboxylative cross-coupling.

ParameterBench Scale (0.5 mmol)Pilot Scale (500 mmol)Rationale for Adjustment
Solvent DMSO (10 mL)DMSO/MeCN blend (1.5 L)MeCN added to lower viscosity and improve flow cell hydrodynamics.
Catalyst NiBr₂·dme (10 mol%)NiBr₂·dme (5 mol%)Enhanced mass transfer in flow allows for lower catalyst loading.
Ligand dMeObpy (15 mol%)dMeObpy (7.5 mol%)Scaled proportionally with the Ni catalyst to maintain the active complex.
Electrolyte nBu₄NBF₄ (1 mmol)nBu₄NBF₄ (100 mmol)Reduced equivalent loading due to the narrower inter-electrode gap in flow cells.
Current/Time Constant 6 mA / 12 h2.5 A / ContinuousTransitioned to continuous flow electrolysis to manage heat and CO₂ evolution.
Yield 85 - 92%81 - 88%Slight yield drop due to trace moisture at scale; highly viable for production.

Experimental Protocols

Protocol A: Preparation of Potassium 3-Methoxy-3-oxopropanoate (Gram to Kilogram Scale)

Note: This protocol describes the controlled partial saponification of dimethyl malonate.

  • Setup: Equip a jacketed glass reactor (10 L) with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the entire system with Argon.

  • Solvent & Substrate: Charge the reactor with dimethyl malonate (1.0 kg, 7.57 mol) and anhydrous methanol (4.0 L). Cool the mixture to 0 °C using a recirculating chiller.

  • Base Addition: Prepare a solution of potassium hydroxide (KOH, 425 g, 7.57 mol) in anhydrous methanol (2.0 L). Transfer this to the addition funnel.

  • Reaction: Add the KOH solution dropwise over 4 hours, maintaining the internal temperature strictly below 5 °C.

    • Causality: Strict temperature control ensures chemoselectivity, favoring the mono-ester salt and preventing the formation of dipotassium malonate.

  • Self-Validation Step: Monitor the reaction via in-situ FTIR; the partial disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the carboxylate stretch (~1600 cm⁻¹) confirms reaction progress without the need for manual sampling.

  • Isolation: Filter the resulting white crystalline suspension under a blanket of Argon using a Nutsche filter. Wash the filter cake with cold, anhydrous diethyl ether (2 x 1 L) to remove unreacted dimethyl malonate.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours. Store the highly hygroscopic product in a sealed container under Argon.

Protocol B: Scaled-Up Paired Electrolysis Decarboxylative Cross-Coupling

Note: This protocol utilizes a continuous flow electrochemical cell equipped with a graphite anode and a nickel foam cathode.

  • Electrolyte Preparation: In a dry 2 L reservoir flask, dissolve methyl 4-bromobenzoate (107.5 g, 500 mmol), potassium 3-methoxy-3-oxopropanoate (234.3 g, 1.5 mol, 3 equiv), NiBr₂·dme (7.7 g, 25 mmol, 5 mol%), 4,4′-dimethoxy-2,2′-bipyridine (dMeObpy, 8.1 g, 37.5 mmol, 7.5 mol%), and nBu₄NBF₄ (32.9 g, 100 mmol) in a degassed mixture of DMSO/MeCN (1:1 v/v, 1.5 L).

  • System Priming: Prime the flow electrochemical cell and PTFE tubing with the pure DMSO/MeCN solvent mixture to remove any trapped air bubbles and establish baseline conductivity.

  • Electrolysis: Pump the reaction mixture through the flow cell at a flow rate of 10 mL/min. Apply a constant current of 2.5 A. Maintain the cell temperature at 25 °C using a cooling block.

    • Causality: The continuous flow system sweeps away the generated CO₂ gas immediately, preventing the formation of insulating gas pockets on the anode that would otherwise spike the cell voltage and degrade the solvent.

  • Self-Validation Step: Integrate an inline mass flow meter on the reactor exhaust. A steady CO₂ evolution rate validates steady-state radical generation; a sudden drop indicates electrode fouling or pump failure, triggering an automated system pause.

  • Work-Up & Purification: Collect the effluent in a receiving flask pre-charged with saturated aqueous NH₄Cl (500 mL) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via short-path distillation to afford the pure α-aryl ester.

References

  • Title: Paired Electrolysis-Promoted Ni-Catalyzed Decarboxylative Cross-Couplings of Potassium Malonate Monoesters with Aryl Bromides Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2) Overview and Applications Source: LookChem URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in potassium 3-methoxy-3-oxopropanoate coupling reactions

Welcome to the technical support center for troubleshooting low yields in coupling reactions involving potassium 3-methoxy-3-oxopropanoate (also known as potassium monomethyl malonate). This resource is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting low yields in coupling reactions involving potassium 3-methoxy-3-oxopropanoate (also known as potassium monomethyl malonate). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically grounded solutions to optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Question 1: My palladium-catalyzed cross-coupling reaction with potassium 3-methoxy-3-oxopropanoate is giving low to no yield. What are the most likely causes?

Answer:

Low yields in these coupling reactions often stem from a few critical factors related to the catalyst, reagents, and reaction conditions. Here’s a breakdown of potential culprits and how to address them:

  • Catalyst and Ligand Incompatibility: The choice of palladium source and, more importantly, the phosphine ligand is crucial. Not all ligands are effective for coupling with relatively acidic substrates like potassium 3-methoxy-3-oxopropanoate.[1]

    • Insight: Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2] Ligands like t-BuXPhos have shown success in couplings of acidic substrates by preventing the formation of inactive palladacycles and facilitating the formation of a reactive species.[1]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as t-BuXPhos, XPhos, or SPhos.[3] The optimal ligand can be highly substrate-dependent.

  • Base Selection and Strength: The choice of base significantly influences the reaction's success. While potassium 3-methoxy-3-oxopropanoate has its own basicity, an additional base is often required to facilitate the catalytic cycle.

    • Insight: The base plays a role in the deprotonation of precursors and can be involved in the transmetalation step.[3] Stronger, soluble bases often lead to better results.[3] However, a base that is too strong can lead to unwanted side reactions.

    • Recommendation: If your protocol allows, consider screening bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4] The solubility and strength of the base can be critical.

  • Solvent Effects: The solvent system can dramatically impact catalyst activity and reagent solubility.

    • Insight: Aprotic polar solvents like DMF or DMSO are often used, but sometimes a mixture of solvents, such as toluene/water, can be beneficial, especially in Suzuki-Miyaura type couplings.[5][6]

    • Recommendation: If you are using a single solvent system and observing low yields, consider screening solvent mixtures. For instance, a THF/water mixture is a common choice for Suzuki couplings.[4]

  • Reaction Temperature: Inadequate or excessive temperature can halt the reaction or lead to decomposition.

    • Insight: While some coupling reactions require elevated temperatures to overcome activation barriers, excessively high temperatures can lead to product decomposition or catalyst deactivation.[1]

    • Recommendation: Optimize the reaction temperature. A typical starting point for many cross-coupling reactions is around 75-85 °C.[1][6] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.

Question 2: I'm observing significant amounts of starting material, even after extended reaction times. What should I investigate?

Answer:

The persistence of starting materials suggests an issue with reaction initiation or catalyst turnover. Here are the key areas to troubleshoot:

  • Reagent Quality and Purity: The purity of potassium 3-methoxy-3-oxopropanoate is paramount.

    • Insight: This reagent can be hygroscopic and should be stored in a dry environment.[7] Contamination with water or other impurities can interfere with the reaction. The presence of dipotassium malonate as an impurity from the synthesis of potassium 3-methoxy-3-oxopropanoate can also be problematic.[8][9]

    • Recommendation: Ensure your potassium 3-methoxy-3-oxopropanoate is of high purity and has been stored correctly. If in doubt, consider preparing it fresh or purchasing from a reputable supplier.[10] A common synthesis involves the partial saponification of dimethyl malonate with potassium hydroxide.[8][11]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Insight: Failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation. This is a common reason for sluggish or incomplete reactions.[4]

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.

    • Insight: While higher catalyst loadings can be costly, a certain minimum is required for efficient reaction.

    • Recommendation: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might improve the yield. However, this should be a secondary step after addressing other potential issues.

  • Substrate-Specific Issues: The electronic and steric properties of your coupling partner can significantly affect reactivity.

    • Insight: Electron-rich aryl halides can be more challenging to couple due to a slower oxidative addition step.[12] Steric hindrance around the reaction center can also impede the reaction.[12]

    • Recommendation: For challenging substrates, more specialized and highly active catalyst systems, often employing bulky biarylphosphine ligands, may be necessary.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of potassium 3-methoxy-3-oxopropanoate?

A1: Potassium 3-methoxy-3-oxopropanoate is typically a white crystalline powder.[11][13][14] It is generally stable at room temperature and not prone to significant decomposition under proper storage conditions.[14][15] However, it is advisable to store it in a cool, dry place, as it can be hygroscopic.[7]

Q2: Can I use potassium carbonate as a base in my reaction?

A2: Yes, potassium carbonate is a commonly used and effective base in many cross-coupling reactions.[3][16] Its basicity is often sufficient to facilitate the deprotonation of precursors in the catalytic cycle. In some cases, it can also act as a desiccant, absorbing small amounts of water that might be present.[17]

Q3: My reaction is a decarboxylative coupling. What are the key considerations for this type of reaction?

A3: In decarboxylative couplings, potassium 3-methoxy-3-oxopropanoate loses carbon dioxide to form a reactive intermediate. The efficiency of this process is key.

  • Mechanism: In some cases, such as in electrochemical reactions, the potassium 3-methoxy-3-oxopropanoate can undergo oxidation at the anode, followed by decarboxylation to generate a radical intermediate.[5]

  • Temperature: Decarboxylation is often thermally induced. Therefore, ensuring the reaction reaches the necessary temperature for efficient CO₂ loss is critical. This is a principle also seen in Krapcho dealkoxycarbonylations, which are thermally driven.[18]

Q4: Are there any known side reactions to be aware of?

A4: Besides the common issues of starting material recovery and catalyst deactivation, be mindful of:

  • Homocoupling: This can occur with your coupling partner, leading to byproducts and reduced yield of the desired product.[4]

  • Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid partner can react with trace water or protic solvents to be replaced by a hydrogen atom, effectively being quenched.[19]

  • Hydrolysis: Under certain conditions, especially with prolonged heating in the presence of water, the ester group of potassium 3-methoxy-3-oxopropanoate or the product could be hydrolyzed.

Experimental Protocols & Data

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling

This protocol provides a starting point for optimization.

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), potassium 3-methoxy-3-oxopropanoate (1.5-2.0 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene, DMF, or a mixture) via syringe.

  • In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., t-BuXPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Common Low-Yield Scenarios
Symptom Potential Cause Recommended Action
No reaction, starting materials recoveredInactive catalyst, insufficient temperature, poor reagent qualityVerify inert atmosphere, screen different ligands/catalysts, increase temperature incrementally, use fresh, high-purity reagents.
Low conversion, mixture of starting material and productCatalyst deactivation, insufficient reaction time or temperatureIncrease catalyst loading, prolong reaction time, optimize temperature.
Formation of significant byproducts (e.g., homocoupling)Suboptimal ligand or reaction conditionsScreen different ligands, adjust temperature and base.
Product decompositionExcessive temperatureReduce reaction temperature, monitor reaction closely to avoid prolonged heating after completion.

Visualizing the Troubleshooting Process

A logical workflow can aid in systematically diagnosing and resolving issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp) Check_Reagents->Check_Conditions Reagents OK Resolution Optimized Yield Check_Reagents->Resolution Impurity Found & Rectified Screen_Catalyst Optimize Catalyst System (Ligand, Pd Source, Loading) Check_Conditions->Screen_Catalyst Conditions OK Check_Conditions->Resolution Conditions Corrected Screen_Base_Solvent Screen Base and Solvent Screen_Catalyst->Screen_Base_Solvent No Improvement Screen_Catalyst->Resolution Improved Yield Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Screen_Base_Solvent->Analyze_Byproducts No Improvement Screen_Base_Solvent->Resolution Improved Yield Analyze_Byproducts->Screen_Catalyst Suggests Side Reaction

Caption: A workflow for troubleshooting low yields.

References

  • ChemBK. (2024, April 9). POTASSIUM 3-METHOXY-3-OXOPROPANOATE. Retrieved from ChemBK.com. URL: [Link]

  • Organic Letters. (2026, March 16). Paired Electrolysis-Promoted Ni-Catalyzed Decarboxylative Cross-Couplings of Potassium Malonate Monoesters with Aryl Bromides. ACS Publications. URL: [Link]

  • Google Patents. (n.d.). US6580004B1 - Process for preparing potassium monoethyl malonate. Retrieved from Google Patents.
  • Preprints.org. (2025, January 20). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. URL: [Link]

  • PMC. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. National Center for Biotechnology Information. URL: [Link]

  • Matrix Fine Chemicals. (n.d.). POTASSIUM 3-METHOXY-3-OXOPROPANOATE | CAS 38330-80-2. Retrieved from Matrix Fine Chemicals. URL: [Link]

  • Google Patents. (n.d.). DE19817101A1 - Process for the preparation of potassium monoethyl malonate. Retrieved from Google Patents.
  • LookChem. (n.d.). Cas 38330-80-2,Potassium 3-methoxy-3-oxopropanoate. Retrieved from LookChem. URL: [Link]

  • PMC. (n.d.). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. National Center for Biotechnology Information. URL: [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. URL: [Link]

  • Modular,step-efficient palladium-catalyzed cross-coupling strategy to access C6-heteroaryl 2-aminopurine ribonucleosides. (2017, July 21). ScienceDirect. URL: [Link]

  • Organic Letters. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. ACS Publications. URL: [Link]

  • Request PDF. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. ResearchGate. URL: [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Reddit. URL: [Link]

  • PTC C-Alkylation of Malonate. (n.d.).
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. URL: [Link]

  • ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? ResearchGate. URL: [Link]

  • ChemBK. (2024, April 9). MONO-METHYL MALONATE POTASSIUM SALT. Retrieved from ChemBK.com. URL: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. URL: [Link]

Sources

Optimization

Optimizing reaction temperature for potassium 3-methoxy-3-oxopropanoate condensations

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists working with potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists working with potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate).

Unlike rigid standard operating procedures, this guide is structured as a dynamic, self-validating diagnostic tool. It focuses on the critical variable in these condensations: thermodynamic control and temperature optimization .

Part 1: Mechanistic Causality & Thermal Dynamics

Potassium 3-methoxy-3-oxopropanoate is a premier reagent for introducing a methyl acetate moiety to synthesize β-keto esters, a ubiquitous structural motif in pharmaceutical intermediates and complex natural products[1]. The most common synthetic route involves a decarboxylative acylation (often mediated by 1,1′-carbonyldiimidazole, CDI).

The success of this reaction is not merely about mixing reagents; it requires traversing three distinct thermodynamic thresholds. Understanding the causality behind these temperature choices is the key to preventing reaction failure:

  • Magnesium Enolate Transmetalation (20 °C – 35 °C): The potassium salt itself is a poor nucleophile due to its low solubility and aggregation state in organic solvents like THF or acetonitrile. The addition of anhydrous MgCl₂ and a mild base (e.g., triethylamine) facilitates transmetalation to form a highly nucleophilic, chelated magnesium enolate[2]. If the temperature is too low, transmetalation stalls. If it exceeds 40 °C at this stage, the malonate can prematurely decarboxylate before the electrophile is introduced.

  • Nucleophilic Attack (20 °C – 40 °C): The Mg-enolate attacks the activated acyl species (e.g., an acyl imidazole) to form a stable tetrahedral intermediate. This step is moderately exothermic and proceeds well at ambient temperatures.

  • Thermal Decarboxylation (60 °C – 70 °C): This is the most critical and frequently mismanaged step. The tetrahedral intermediate must undergo an irreversible, heat-driven decarboxylation to collapse into the final β-keto ester[3][4]. Failing to reach the specific activation energy for this 6-membered transition state results in a stalled reaction and the recovery of unreacted intermediates.

Quantitative Data Summary: Temperature Optimization Matrix
Reaction PhaseTarget TemperatureKinetic Effect & CausalityObservable Validation
Acyl Activation 20 °C – 25 °CForms acyl imidazole. Exothermic; requires controlled ambient temp to prevent CDI decomposition.Cessation of CO₂ evolution (bubbling stops).
Enolate Formation 20 °C – 35 °CFacilitates K/Mg transmetalation without thermal degradation of the malonate.Transition from a coarse suspension to a fine, milky dispersion.
Decarboxylation 60 °C – 70 °COvercomes the activation energy barrier for the release of CO₂.Secondary phase of steady gas evolution; TLC shows product spot.
Thermal Stress > 80 °CInduces side reactions (e.g., self-condensation, ester hydrolysis if moisture is present).Appearance of dark baseline degradation products on TLC.

Part 2: Visualizing the Workflow

Pathway A Potassium Methyl Malonate + MgCl2 + Base B Mg-Enolate Complex (Stable at 20-25°C) A->B Ligand Exchange D Condensation Intermediate (Requires 40-50°C) B->D Enolate Addition C Acyl Imidazole (from Carboxylic Acid + CDI) C->D Nucleophilic Attack E Decarboxylation (Gas Evolution, 60-70°C) D->E Thermal Activation F β-Keto Ester Product E->F -CO2

Mechanistic pathway of Mg-mediated decarboxylative acylation highlighting thermal thresholds.

Part 3: Self-Validating Experimental Protocol

This protocol for CDI-mediated decarboxylative acylation is designed as a self-validating system. Do not proceed to the next step until the visual or analytical checkpoint is met.

Step 1: Electrophile Activation

  • Action: In Flask A, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Add 1,1′-carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at 20 °C.

  • Causality: CDI activates the acid to form the highly reactive acyl imidazole, releasing CO₂ gas as a byproduct.

  • Validation Checkpoint: Observe the reaction mixture. The step is complete only when CO₂ effervescence completely ceases (typically 1–2 hours). If bubbling continues, unreacted acid remains.

Step 2: Magnesium Enolate Generation

  • Action: In Flask B, suspend potassium 3-methoxy-3-oxopropanoate (1.2 equiv) and anhydrous MgCl₂ (1.2 equiv) in THF. Add triethylamine (2.5 equiv) dropwise at 20–25 °C. Stir for 2 hours.

  • Causality: The base deprotonates the active methylene, and Mg²⁺ chelates the enolate, forming a stable, highly nucleophilic complex[2].

  • Validation Checkpoint: The initial coarse, heterogeneous suspension of potassium salts will transition into a fine, milky-white dispersion. Do not proceed until this physical change is observed.

Step 3: Condensation & Thermal Decarboxylation

  • Action: Transfer the acyl imidazole solution (Flask A) to the Mg-enolate dispersion (Flask B). Stir at room temperature for 2 hours, then heat the reaction block to 60–65 °C for 3–16 hours[3][4].

  • Causality: Room temperature allows the nucleophilic attack to form the tetrahedral intermediate safely. Heating to 60–65 °C provides the thermal energy necessary to drive the irreversible decarboxylation step, yielding the final β-keto ester.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate mass will appear as [M + 58] (Product + CO₂). The reaction is complete when the [M + 58] peak disappears entirely and is replaced by the target product mass [M].

Part 4: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Product Yield TLC Check TLC/LC-MS Start->TLC Unreacted Unreacted Acyl Donor TLC->Unreacted Intermed Intermediate Buildup TLC->Intermed Degrad Complex Mixture / Degradation TLC->Degrad Sol1 Increase Enolate Formation Temp (to 35°C) Unreacted->Sol1 Poor Activation Sol2 Increase Decarboxylation Temp (to 65-70°C) Intermed->Sol2 Failed -CO2 Sol3 Reduce Temp / Check Solvent (Avoid >80°C) Degrad->Sol3 Thermal Stress

Diagnostic logic tree for troubleshooting temperature-dependent condensation failures.

Q: My reaction stalled, and LC-MS shows a mass corresponding to [M + 58]. What happened? A: This is the classic signature of incomplete decarboxylation. The tetrahedral intermediate formed after the enolate attack has not collapsed. Solution: Increase the reaction temperature to 65 °C and monitor for gas evolution. Ensure your heating block or oil bath is accurately calibrated, as internal flask temperatures can be 5–10 °C lower than the external set point[3][4].

Q: I observe significant amounts of a symmetric ketone byproduct. Why? A: Symmetric ketones often form if the reaction temperature exceeds 80 °C, leading to double addition or aggressive decomposition of the β-keto ester product. Solution: Cap the heating at 70 °C and ensure the MgCl₂ is strictly anhydrous; moisture at high temperatures exacerbates side reactions and ester hydrolysis[3].

Q: Can I perform the entire reaction as a "one-pot" mixture at 65 °C from the start to save time? A: No. Adding CDI and the carboxylic acid at 65 °C will cause rapid, uncontrolled decomposition of CDI before it can fully activate the acid. The protocol is a self-validating system specifically because the activation (Step 1) and enolate formation (Step 2) must be thermodynamically isolated from the decarboxylation (Step 3)[4].

Q: Does the temperature profile change if I am performing a Knoevenagel condensation instead of acylation? A: Yes. Knoevenagel condensations utilizing potassium methyl malonate and an aldehyde (often with piperidine/acetic acid catalysts) typically proceed efficiently at room temperature (20–25 °C)[1]. Heating is usually unnecessary and may lead to unwanted oligomerization of the aldehyde.

References

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles Source: MDPI URL:[Link]

  • Total synthesis of rupestine G and its epimers Source: Royal Society Open Science URL:[Link]

  • Controllable Access to Diazo-functionalized 2-Methylene-2,3-dihydrofurans and Diazo-functionalized Furans from Enynones and Diazo Carbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway Source: PMC - NIH URL:[Link]

  • Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Purification techniques for potassium 3-methoxy-3-oxopropanoate reaction mixtures

Welcome to the Technical Support Center for Potassium 3-methoxy-3-oxopropanoate (also known as potassium methyl malonate or mono-methyl malonate potassium salt). As a critical intermediate in organic synthesis—frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Potassium 3-methoxy-3-oxopropanoate (also known as potassium methyl malonate or mono-methyl malonate potassium salt).

As a critical intermediate in organic synthesis—frequently utilized in decarboxylative Blaise reactions, the total synthesis of complex alkaloids like (±)-vincorine, and peptide couplings—the purity of this malonate half-ester is paramount. This guide provides a field-proven, self-validating methodology for isolating and purifying the compound from crude reaction mixtures, alongside a comprehensive troubleshooting Q&A.

Quantitative Data & Physicochemical Properties

To successfully purify potassium 3-methoxy-3-oxopropanoate, you must first understand its physical constraints. The table below summarizes the critical quantitative parameters that dictate our purification strategy 12.

ParameterValueCausality / Experimental Relevance
Appearance White crystalline powderIndicates high purity; discoloration implies thermal degradation or impurities.
Melting Point ~200 °CHigh melting point typical of salts; decomposes upon melting.
Solubility Soluble in methanol/ethanol; Insoluble in etherDictates the binary solvent system used for precipitation and gradient washing.
pH (50g/L, 25°C) 5.5 – 8.0Confirms the absence of excess unreacted base (which would spike pH > 9.0).
Typical Yield ~85%Benchmark for evaluating the efficiency of the mono-saponification step.

Standard Operating Procedure: Isolation and Purification

The following protocol details the isolation of potassium 3-methoxy-3-oxopropanoate following the partial saponification of dimethyl malonate using potassium tert-butoxide (KOtBu) and water in ethanol 1.

Step-by-Step Methodology
  • Solvent Evaporation: Upon completion of the reaction (typically 2 hours at 40 °C), transfer the mixture to a rotary evaporator. Slowly evaporate the ethanol solvent under reduced pressure until a concentrated, viscous residue is formed.

  • Precipitation: Add 20 mL of anhydrous diethyl ether to the residue. Vigorously stir or sonicate to induce crystallization of the potassium salt.

  • Filtration & Gradient Washing: Collect the resulting solid via vacuum filtration.

    • Wash 1: Wash the filter cake with a 1:1 mixture of diethyl ether and ethanol (5 mL × 2). Causality: Pure ether cannot dissolve polar impurities (like unreacted base), while pure ethanol would dissolve the target product. The 1:1 gradient ensures impurity removal without sacrificing yield.

    • Wash 2: Wash with pure diethyl ether (10 mL × 3) to displace any residual ethanol and facilitate rapid drying.

  • Self-Validation Checkpoint: Take a 10 mg aliquot of the washed solid and dissolve it in 1 mL of distilled water. Test the pH. A pH between 5.5 and 8.0 confirms the absence of trapped base. If the pH is >9, the solid requires an additional trituration step.

  • Vacuum Drying: Transfer the validated solid to a round-bottomed flask and dry under high vacuum at 50 °C for 10 hours. Causality: Malonate half-esters are prone to decarboxylation. 50 °C provides enough kinetic energy to drive off trapped ether without triggering thermal degradation.

PurificationWorkflow A Crude Reaction Mixture (Dimethyl malonate + KOtBu) B Solvent Evaporation (Rotary Evaporator) A->B Remove solvent C Precipitation (Addition of Diethyl Ether) B->C Induce crystallization D Filtration & Washing (Ether/Ethanol then Pure Ether) C->D Isolate solid E Vacuum Drying (50°C for 10 h) D->E Remove residual volatiles F Purified Potassium 3-methoxy-3-oxopropanoate E->F Final Yield (~85%)

Workflow for the isolation and purification of potassium 3-methoxy-3-oxopropanoate.

Troubleshooting & FAQ Center

Q: My final product is heavily contaminated with dipotassium malonate. How did this happen and how do I prevent it? A: Dipotassium malonate forms when both ester groups are saponified. This is caused by either a stoichiometric excess of base, poor temperature control, or adding the base too rapidly. Mechanistic Causality: The first ester hydrolysis is fast, but the second is slower due to the electrostatic repulsion of the resulting carboxylate anion. However, if local concentrations of base are too high (e.g., dumping KOtBu in all at once instead of a strict 30-minute dropwise addition), the second hydrolysis competes with the first 1. Ensure rigorous dropwise addition and maintain the reaction strictly at 40 °C.

Q: Why is my product forming a sticky gum instead of a white crystalline powder upon adding diethyl ether? A: Gummy precipitates indicate the presence of residual water or unreacted dimethyl malonate acting as a plasticizer. Mechanistic Causality: Potassium 3-methoxy-3-oxopropanoate is highly hygroscopic. If the rotary evaporation step did not remove enough ethanol/water, the addition of ether creates a biphasic liquid system rather than inducing crystallization. Solution: Redissolve the gum in a minimum amount of anhydrous methanol, re-evaporate to strict dryness, and triturate vigorously with anhydrous diethyl ether.

Q: I am trying to use the purified potassium salt directly in a CDI-mediated amide coupling, but no reaction is occurring. Why? A: Under solvent-free or strictly anhydrous conditions, 1,1'-Carbonyldiimidazole (CDI) cannot effectively activate the carboxylate salt. Mechanistic Causality: The formation of the reactive acyl imidazole intermediate requires protonation of the leaving imidazole group. When starting from the potassium salt rather than the free carboxylic acid, there are no available protons to facilitate the collapse of the tetrahedral intermediate and the release of imidazole 3. Solution: You must either pre-treat the salt with a mild acid to generate the free mono-ester in situ, or use alternative coupling conditions (such as converting it to a magnesium enolate for decarboxylative reactions) 4.

Q: How do I handle the hygroscopic nature of the purified salt during storage? A: Once dried, the compound must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed desiccator at room temperature or in a refrigerator (2–8 °C) 2. Exposure to ambient humidity will cause the powder to clump and slowly hydrolyze the remaining methyl ester over time.

References

  • LookChem. "Cas 38330-80-2, Potassium 3-methoxy-3-oxopropanoate". Available at: [Link]

  • WUR eDepot. "Synthesis of L-Lysine-based phosphonate PAMAM 'Janus' dendrimers". Available at: [Link]

  • Royal Society Open Science. "Total synthesis of rupestine G and its epimers". Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Potassium 3-Methoxy-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for Potassium 3-methoxy-3-oxopropanoate (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for Potassium 3-methoxy-3-oxopropanoate (also known as potassium methyl malonate, CAS 38330-80-2).

This compound is a highly versatile mono-ester salt used extensively in organic synthesis, particularly for the preparation of β -keto esters via CDI/MgCl₂-mediated coupling and metal-catalyzed domino reactions [5]. However, its handling is notoriously complicated by its pronounced hygroscopicity [1]. This guide will provide you with the mechanistic insights and self-validating protocols necessary to maintain reagent integrity and ensure reproducible experimental yields.

Mechanistic Insight: The Causality of Moisture Sensitivity

To master the handling of potassium methyl malonate, one must first understand why moisture control is non-negotiable.

Potassium salts generally exhibit a higher affinity for atmospheric moisture than their sodium counterparts [1]. When exposed to ambient humidity, potassium methyl malonate undergoes rapid deliquescence—absorbing water vapor to form a localized hydration shell. This shell is not merely a physical barrier; it acts as a solvent microenvironment that facilitates ester hydrolysis .

The nucleophilic attack by water cleaves the methoxy group, converting the reagent into potassium hydrogen malonate and methanol. If this degraded intermediate is subsequently exposed to mild heat or acidic workup conditions, it undergoes spontaneous decarboxylation , irreversibly converting into potassium acetate and carbon dioxide[2]. This complete loss of the malonate synthon will catastrophically fail any downstream condensation reactions.

Mechanism A Potassium 3-methoxy-3-oxopropanoate C Ester Hydrolysis A->C B Atmospheric H2O B->C Nucleophilic Attack D Potassium Hydrogen Malonate C->D E Decarboxylation D->E Mild Heat / Acid F Potassium Acetate + CO2 E->F Loss of Reactivity

Moisture-induced hydrolysis and decarboxylation pathway.

Storage Protocols & Degradation Metrics

Proper storage is a self-validating system: if the parameters below are strictly maintained, the reagent's physical appearance (a free-flowing white crystalline powder) will validate its chemical integrity [3].

Quantitative Storage Parameters
ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Temperature 2–8 °C (Refrigerated)> 25 °CAccelerated kinetics of ester hydrolysis.
Atmosphere Argon or Nitrogen> 10% Relative HumidityRapid deliquescence and clumping.
Desiccant P₂O₅ in a sealed desiccatorSilica gel (insufficient)Gradual moisture ingress over time [2].
Container Amber glass, PTFE-lined capLoose screw cap / PlasticPermeation of atmospheric moisture and light.

Troubleshooting Guides & FAQs

Q: My reagent has formed hard clumps in the bottle. Can I still use it? A: Clumping is the primary macroscopic indicator of moisture ingress. Causality: Water molecules form hydrogen bonds with the carboxylate and ester moieties, bridging the powder particles.

  • Self-Validation Check: Before discarding, run an FT-IR scan. A pristine sample exhibits a sharp ester carbonyl stretch at ~1740 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ [2]. If these peaks are sharp and there is no broad -OH band (3400–3200 cm⁻¹), the interior of the clumps may be unhydrolyzed. You can salvage it by drying under high vacuum (<0.1 Torr) at room temperature for 24 hours over P₂O₅. If the broad -OH band is prominent, irreversible hydrolysis has occurred, and the batch must be discarded.

Q: I am experiencing inconsistent yields in my MgCl₂-mediated β -keto ester syntheses. What is going wrong? A: This is almost always caused by partial hydrolysis of the potassium methyl malonate. In standard activation protocols (e.g., using 1,1'-Carbonyldiimidazole[CDI] and MgCl₂), adventitious water in the malonate salt consumes the CDI, evolving CO₂ and leaving your target carboxylic acid unactivated [5]. Furthermore, any hydrolyzed malonate (potassium hydrogen malonate) will fail to undergo the desired carbon-carbon bond formation. Ensure your malonate is strictly anhydrous and handled via Schlenk techniques.

Q: How do I resolve mass spectrometry data discrepancies for this compound? A: When analyzing via High-Resolution Mass Spectrometry (HRMS), researchers often look for the wrong ion due to the potassium salt. You should expect to see the protonated free acid form or the potassium adduct. The accurate mass determination for the protonated ester [M+H]+ is expected at m/z 157.03 [2]. If you observe a mass corresponding to m/z 143, your sample has hydrolyzed into the free malonic acid derivative.

Experimental Methodology: Moisture-Free Reaction Setup

To guarantee the integrity of potassium methyl malonate during complex syntheses (such as the construction of pyrrole core motifs [4] or alkaloid frameworks [5]), you must utilize an inert atmosphere workflow.

Protocol Step1 1. Glovebox Transfer (Ar/N2 Atmosphere) Step2 2. Weigh Reagent (Avoid Static/Moisture) Step1->Step2 Step3 3. Seal in Schlenk Flask (PTFE Septum) Step2->Step3 Step4 4. Schlenk Line Attachment (Vacuum/Gas Cycles) Step3->Step4 Step5 5. Anhydrous Solvent Addition (Via Syringe) Step4->Step5 Step6 6. Reaction Execution (MgCl2 Activation) Step5->Step6

Inert atmosphere workflow for handling moisture-sensitive reagents.

Step-by-Step Protocol: Preparing a Malonate Enolate Solution

This protocol is self-validating: a successful enolate formation will result in a clear, homogeneous solution without gas evolution prior to electrophile addition.

  • Glovebox Preparation: Transfer the sealed bottle of potassium methyl malonate into an argon-filled glovebox. Atmospheric handling will alter the effective molar mass within minutes due to rapid water absorption.

  • Weighing and Transfer: Weigh the required amount of potassium methyl malonate (e.g., 10.1 g, 65 mmol) [5] into an oven-dried Schlenk flask containing a magnetic stir bar. Add anhydrous powdered MgCl₂ (e.g., 6.2 g, 65 mmol) to the same flask.

  • Sealing: Seal the Schlenk flask with a high-quality PTFE-lined silicone septum. Remove the flask from the glovebox and immediately attach it to a Schlenk line.

  • Purging: Perform three cycles of freeze-pump-thaw or vacuum/argon backfilling to ensure the headspace is completely inert [4].

  • Solvent Addition: Using a dry, argon-purged syringe, add anhydrous solvent (e.g., 400 mL of THF and 200 mL of acetonitrile) through the septum [5].

  • Activation: Add the organic base (e.g., triethylamine) dropwise.

  • Validation Checkpoint: Stir the mixture at room temperature for 2 hours. The suspension should transition as the Mg-enolate complex forms. If you observe excessive bubbling at this stage (prior to adding your activated carbonyl), adventitious water has reacted with your reagents, and the yield will be severely compromised.

References

  • MONO-METHYL MALONATE POTASSIUM SALT. ChemBK. Available at:[Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. MDPI. Available at:[Link]

  • A Dipolar Cycloaddition Approach Toward the Kopsifoline Alkaloid Framework. NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

Potassium 3-methoxy-3-oxopropanoate vs potassium ethyl malonate reactivity

As a Senior Application Scientist, selecting the appropriate malonate monoester salt is a critical decision in synthetic route design. Potassium 3-methoxy-3-oxopropanoate (Potassium Methyl Malonate, PMM) and Potassium 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate malonate monoester salt is a critical decision in synthetic route design. Potassium 3-methoxy-3-oxopropanoate (Potassium Methyl Malonate, PMM) and Potassium 3-ethoxy-3-oxopropanoate (Potassium Ethyl Malonate, PEM) are foundational building blocks in modern drug development, particularly for synthesizing β -keto esters and β -amino acrylates.

While they share identical reactive mechanistic pathways, the subtle structural difference between a methyl and an ethyl ester dictates distinct physicochemical behaviors, downstream reactivity, and thermodynamic profiles during decarboxylative cross-couplings. This guide objectively compares their performance, causality in reaction design, and field-proven experimental protocols.

Mechanistic Reactivity Profiles: PMM vs. PEM

Both PMM and PEM operate primarily as enolate equivalents. However, the choice between the two is dictated by the desired stability of the resulting ester and the specific thermodynamic requirements of the transition state.

A. Decarboxylative Cross-Coupling & The Blaise Reaction

Historically, the classical Blaise reaction (using α -bromoesters and zinc) was plagued by highly exothermic profiles and the use of lachrymatory reagents. The advent of the decarboxylative Blaise reaction utilizing PEM or PMM with ZnCl2​ revolutionized this space[1].

  • Safety & Thermodynamics: The decarboxylative variant is endothermic, effectively eliminating the risk of thermal runaway. Carbon dioxide evolution acts as both a thermodynamic driving force and a self-indicating kinetic marker[1].

  • Reactivity Nuance: PMM is slightly less sterically hindered, which can marginally accelerate the initial coordination with Lewis acids (like Zn2+ or Ni2+ ). However, PEM provides slightly better solubility in less polar aprotic solvents (e.g., toluene/THF mixtures), which can be advantageous in heterogeneous catalytic cycles.

B. Masamune-Claisen Condensation

In the synthesis of β -keto esters from carboxylic acids, the acid is typically activated with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole.

  • The Role of MgCl2​ : Both PMM and PEM require the addition of anhydrous MgCl2​ . The magnesium ion forms a bidentate chelate with the malonate, significantly increasing the acidity of the α -protons. This stabilizes the enolate intermediate and prevents premature decarboxylation before the nucleophilic attack on the acyl imidazole occurs[2].

  • Downstream Causality: Choose PMM when subsequent saponification or transesterification is required, as methyl esters are more labile. Choose PEM when the β -keto ester must survive harsh downstream basic conditions or when increased lipophilicity is needed for extraction[3].

Quantitative Performance Comparison

The following table synthesizes the physicochemical and reactivity data for both reagents based on benchmark pharmaceutical syntheses.

ParameterPotassium Methyl Malonate (PMM)Potassium Ethyl Malonate (PEM)
CAS Number 38330-80-2[4]6148-64-7
Molecular Weight 156.18 g/mol [5]170.20 g/mol
Oxidation Potential 0.22 V vs Fc/Fc+ [6]~0.25 V vs Fc/Fc+ (Estimated)
Decarboxylative Blaise Yield ~82% (e.g., Rupestine G synthesis)[7]~85% (e.g., Nicotinoylacetate synthesis)[1]
Solubility Highly soluble in Methanol/DMSO[4]Soluble in EtOH/DMSO; better in THF/Toluene
Downstream Ester Lability High (Easily hydrolyzed/transesterified)Moderate (More stable to mild base)

Visualizing the Reaction Architectures

To understand the causality of these reagents, we must map their reaction pathways. Below are the logical workflows for the two most common applications.

G A Carboxylic Acid Activation (CDI) B Acyl Imidazole Intermediate A->B THF, RT E Nucleophilic Attack (C-C Bond Formation) B->E C PMM or PEM + Anhydrous MgCl2 D Magnesium Malonate Chelate (Active Enolate) C->D Base / THF D->E F Decarboxylation (-CO2 Evolution) E->F Acidic Workup G Beta-Keto Ester (Methyl or Ethyl) F->G

Mechanistic pathway of the MgCl2-mediated Masamune-Claisen Condensation.

G Start Aryl Nitrile Substrate Path1 Classical Blaise (Bromoacetate + Zn) Start->Path1 Path2 Decarboxylative Blaise (PEM/PMM + ZnCl2) Start->Path2 Risk Exothermic, Lachrymatory Reagents Path1->Risk Benefit Endothermic (Safer), Controlled CO2 Release Path2->Benefit Product Beta-Amino Acrylate Product Risk->Product Benefit->Product

Comparison of Classical vs. Decarboxylative Blaise Reaction profiles.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Synthesis of β -Keto Esters via Masamune-Claisen Condensation (Using PMM)

This protocol utilizes PMM to generate a methyl β -keto ester, ideal for subsequent complex molecule synthesis (e.g., diazo-functionalization).[2]

  • Activation: In a flame-dried 100 mL flask under N2​ , dissolve the target carboxylic acid (15.0 mmol) in anhydrous THF (15 mL). Add 1,1'-Carbonyldiimidazole (CDI, 16.5 mmol) portion-wise.

    • Validation Check: Monitor CO2​ evolution via a bubbler. The cessation of bubbling (typically 1-2 hours) indicates complete conversion to the acyl imidazole.

  • Enolate Formation: In a separate 100 mL three-neck flask, suspend Potassium Methyl Malonate (PMM, 22.5 mmol) and anhydrous MgCl2​ (18.0 mmol) in THF (30 mL). Stir at 65 °C overnight[2].

    • Causality: The extended heating ensures complete formation of the magnesium malonate chelate, which is strictly required to prevent premature decarboxylation.

  • Coupling: Cool the malonate complex to 45 °C. Transfer the acyl imidazole solution dropwise into the malonate suspension. Stir overnight.

  • Quench & Decarboxylation: Cool to room temperature. Carefully quench with 2M HCl (15 mL).

    • Validation Check: Vigorous CO2​ evolution will occur here as the coupled intermediate decarboxylates. Wait until gas evolution completely stops before proceeding to extraction.

  • Workup: Extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Decarboxylative Blaise Reaction (Using PEM)

This protocol utilizes PEM for the safe, endothermic coupling with aryl nitriles to form ethyl β -amino acrylates.[1]

  • System Setup: To a solution of the aryl nitrile (27.9 mmol) in 1,2-dichloroethane (100 mL), add anhydrous ZnCl2​ (33.5 mmol) and Potassium Ethyl Malonate (PEM, 33.5 mmol)[7].

  • Catalytic Activation: Add N,N-diisopropylethylamine (Hünig's base, 8.37 mmol)[7].

    • Causality: The catalytic base facilitates the initial deprotonation and coordination of the malonate to the zinc center, lowering the activation energy barrier for the endothermic coupling.

  • Reflux & Monitor: Heat the mixture to reflux for 16 hours.

    • Validation Check: Unlike the classical Blaise reaction, this will not self-heat. Maintain strict temperature control. Reaction progress can be monitored by the disappearance of the nitrile peak via IR spectroscopy (~2220 cm−1 ).

  • Hydrolysis: Add 6N HCl (5.0 mL) and reflux for an additional 1 hour to ensure complete decarboxylation and tautomerization to the β -amino acrylate[7].

  • Neutralization: Cool to 20 °C and neutralize carefully with 2M aqueous Na2​CO3​ before organic extraction.

Conclusion

Both Potassium Methyl Malonate and Potassium Ethyl Malonate are indispensable tools for the synthetic chemist. The decision matrix is straightforward: optimize for PMM when downstream lability (saponification/transesterification) or slightly lower steric bulk is required (e.g., in paired electrolysis Ni-catalyzed couplings[6]). Optimize for PEM when synthesizing final pharmaceutical intermediates where the ethyl ester provides necessary lipophilicity or stability against mild bases.

References

  • Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Paired Electrolysis-Promoted Ni-Catalyzed Decarboxylative Cross-Couplings of Potassium Malonate Monoesters with Aryl Bromides Source: Organic Letters, ACS Publications URL:[Link]

  • Total synthesis of rupestine G and its epimers Source: Royal Society Open Science URL:[Link]

  • Controllable Access to Diazo-functionalized 2-Methylene-2,3-dihydrofurans and Diazo-functionalized Furans from Enynones and Diazo Carbonyl Compounds Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Comparative

Analytical Method Validation for Potassium 3-Methoxy-3-oxopropanoate: A Comparative Guide to HPLC Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionic building blocks. Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionic building blocks. Potassium 3-methoxy-3-oxopropanoate (commonly known as potassium methyl malonate) is a prime example. This compound is a critical β -keto ester precursor used in complex organic syntheses, including the development of AKR1C3 inhibitors and novel polyamine pathways[1].

Validating its purity requires robust chromatographic methods that comply with the recently updated ICH Q2(R2) guidelines[2]. However, because it is a highly polar organic salt, traditional Reversed-Phase Liquid Chromatography (RPLC) on C18 columns fails to provide adequate retention, causing the analyte to elute in the void volume where matrix suppression ruins quantitative accuracy[3].

This guide objectively compares the two leading orthogonal strategies for this compound—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Reversed-Phase HPLC—and provides a comprehensive, step-by-step ICH Q2(R2) method validation protocol.

Chromatographic Strategy Comparison: HILIC vs. Mixed-Mode RP

To retain the highly polar malonate anion without resorting to mobile-phase ion-pairing reagents (which permanently contaminate systems and suppress Mass Spectrometry signals), laboratories must exploit alternative retention mechanisms.

The HILIC Approach: HILIC utilizes a polar stationary phase (e.g., Amide, bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). Causality: The small percentage of water in the mobile phase adsorbs to the polar stationary phase, creating a pseudo-stationary aqueous layer. The polar malonate anion partitions into this layer, resulting in strong retention[4].

The Mixed-Mode RP Approach: Columns like the SIELC Newcrom R1 utilize a reversed-phase backbone with embedded ion-pairing groups. Causality: The embedded cationic groups provide localized electrostatic interactions to trap the malonate anion, while the alkyl chains offer traditional hydrophobic retention. This allows the use of standard, MS-friendly aqueous/organic gradients[5].

Table 1: Performance Comparison for Potassium Methyl Malonate Analysis
ParameterHILIC (e.g., Amide Phase)Mixed-Mode RP (e.g., Newcrom R1)Scientific Rationale / Causality
Retention Mechanism Hydrophilic partitioning into an aqueous surface layer.Dual-mechanism: Electrostatic (ion-exchange) + Hydrophobic.HILIC relies on water as the strong eluting solvent; Mixed-Mode uses embedded charges to trap the anion.
Mobile Phase High Organic (>70% ACN) + Aqueous Buffer (e.g., NH₄ Formate).High Aqueous to High Organic Gradient + Acidic Modifier.HILIC requires high organic content to maintain the water layer[6]. Mixed-Mode allows traditional RP gradients.
MS Compatibility Excellent.Excellent.Both avoid non-volatile ion-pairing salts, preventing MS source contamination and signal suppression. High organic in HILIC enhances desolvation[3].
Equilibration Time Long (20-30 column volumes).Short (5-10 column volumes).HILIC requires extensive time to establish the dynamic pseudo-stationary aqueous layer.

Method Validation Lifecycle Workflow

The following diagram illustrates the logical progression of method validation according to the ICH Q2(R2) and Q14 frameworks, ensuring the method is fit for its intended purpose.

Method_Validation ATP Analytical Target Profile Potassium Methyl Malonate Purity Select Chromatographic Selection HILIC vs. Mixed-Mode RP ATP->Select Spec Specificity & Selectivity (Peak Purity via DAD/MS) Select->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Select->Lin Prec Accuracy & Precision (Spike Recovery & %RSD < 2.0) Select->Prec Sens Sensitivity (S/N > 10 for LOQ) Select->Sens Rob Robustness (Multivariate DoE) Spec->Rob Lin->Rob Prec->Rob Sens->Rob Valid Validated Fit-for-Purpose Method (ICH Q2(R2) Compliant) Rob->Valid

ICH Q2(R2) Analytical Method Validation Lifecycle for Potassium Methyl Malonate.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any validation data is accepted, the system must pass a System Suitability Test (SST). If the SST fails, the sequence automatically halts, preventing the generation of erroneous data.

Step 1: The Self-Validating Core (System Suitability Testing)
  • Procedure: Inject a 100 µg/mL standard solution of potassium methyl malonate six consecutive times prior to the main sequence. Bracket the sequence with standard injections every 10 samples.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak area %RSD 2.0%, USP Tailing Factor 1.5, Theoretical Plates (N) 2000.

  • Causality: This continuous feedback loop proves that the pump delivery, column thermodynamics, and detector response remain stable throughout the run.

Step 2: Specificity and Forced Degradation
  • Procedure: Expose the potassium methyl malonate API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C) for 24 hours. Inject the stressed samples and analyze them using a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Causality: β -keto esters are highly susceptible to decarboxylation and hydrolysis. Forced degradation proves the method is "stability-indicating" by demonstrating that degradation products (e.g., malonic acid, methanol) are chromatographically resolved from the main API peak.

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.

  • Causality: Validates that the detector response is directly proportional to the analyte concentration[2]. Evaluate this via linear regression analysis. A random distribution of residuals confirms the absence of concentration-dependent bias.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of potassium methyl malonate reference standard into a synthetic sample matrix (or mobile phase) at 80%, 100%, and 120% levels. Prepare three replicates per level and calculate the percentage recovery.

  • Causality: Confirms that the sample matrix does not suppress or enhance the analyte signal, ensuring the reported purity value reflects the true thermodynamic concentration.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure: Prepare six independent sample preparations at the 100% concentration level. Analyze them on Day 1 (Repeatability). On Day 2, have a different analyst prepare six new samples and run them on a different HPLC instrument (Intermediate Precision).

  • Causality: Quantifies the random error inherent in the analytical procedure, encompassing variations in sample preparation, human execution, and instrumental drift.

Step 6: Sensitivity (LOD & LOQ)
  • Procedure: Serially dilute the standard solution until the Signal-to-Noise (S/N) ratio reaches approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

  • Causality: Establishes the absolute lower boundaries of the method's capability, which is critical for detecting trace-level impurities during API release testing.

Experimental Data Summary

The following table summarizes representative validation data for potassium methyl malonate using a Mixed-Mode RP approach, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: Representative ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
System Suitability (SST) %RSD 2.0%, Tailing 1.5Area %RSD = 0.8%, Tailing = 1.1Pass
Linearity & Range 0.999 (50% - 150% range)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.5%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 1.2%Pass
Limit of Quantitation (LOQ) S/N 100.05 µg/mL (S/N = 12)Pass

Conclusion

Determining the purity of highly polar salts like potassium 3-methoxy-3-oxopropanoate requires moving beyond traditional C18 methodologies. Both HILIC and Mixed-Mode Reversed-Phase columns offer scientifically sound, MS-compatible solutions by leveraging orthogonal retention mechanisms—either through hydrophilic partitioning into a pseudo-stationary aqueous layer or via embedded electrostatic interactions. By applying the self-validating ICH Q2(R2) framework detailed above, laboratories can ensure their analytical data is robust, accurate, and fully defensible in regulatory submissions.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA | Source: fda.
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC | Source: agilent.
  • Separation of Potassium methyl malonate on Newcrom R1 HPLC column | Source: sielc.
  • HILIC Overview | Thermo Fisher Scientific - US | Source: thermofisher.
  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS | Source: spectroscopyonline.
  • Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway | Source: nih.

Sources

Validation

Potassium vs. Sodium 3-Methoxy-3-oxopropanoate: A Comprehensive Guide to Reactivity and Efficiency in Organic Synthesis

As a Senior Application Scientist, I frequently evaluate the subtle yet profound impacts of counterions on reaction trajectories. When selecting between the potassium and sodium salts of 3-methoxy-3-oxopropanoate (monome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle yet profound impacts of counterions on reaction trajectories. When selecting between the potassium and sodium salts of 3-methoxy-3-oxopropanoate (monomethyl malonate), the choice extends far beyond mere availability. The counterion dictates the thermodynamic and kinetic success of the downstream synthesis, particularly in complex drug development workflows such as the synthesis of advanced glycosylation inhibitors or akuammiline alkaloids [1].

This guide objectively compares the efficiency of Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2) against its sodium counterpart, providing mechanistic insights, experimental data, and self-validating protocols to optimize your synthetic pipelines.

Physicochemical Properties & Solvation Dynamics

The fundamental difference in reactivity between the potassium (K-salt) and sodium (Na-salt) variants originates from their atomic radii. The potassium cation ( K+ ) has an ionic radius of 1.38 Å, whereas the sodium cation ( Na+ ) is significantly smaller at 1.02 Å.

The Causality of Ion Pairing: According to Coulomb's law, the electrostatic attraction between the smaller Na+ and the malonate carboxylate oxygen is exceptionally strong, leading to tight ion pairing. In contrast, the larger K+ exhibits weaker electrostatic interactions. When dissolved in polar aprotic solvents (like DMF or DMSO), the K-salt dissociates more readily, leaving the malonate anion "naked." This lack of tight coordination drastically increases the effective nucleophilicity of the malonate species.

Table 1: Physicochemical & Reactivity Comparison
ParameterPotassium 3-methoxy-3-oxopropanoateSodium 3-methoxy-3-oxopropanoate
Cation Radius 1.38 Å1.02 Å
Lattice Energy Lower (Weaker ion pairing)Higher (Tighter ion pairing)
Effective Nucleophilicity High (Naked anion effect)Moderate (Tightly paired)
Solubility (DMF/DMSO) > 0.5 M (Excellent homogeneity)< 0.1 M (Poor to Moderate)
Hygroscopicity High (Requires inert atmosphere storage)Moderate

Mechanistic Efficiency in Transition-Metal Catalysis

The superiority of the potassium salt is most evident in Palladium-catalyzed decarboxylative cross-coupling reactions [2]. These reactions are critical for synthesizing aryl acetic acid derivatives without the need for pre-formed, moisture-sensitive organometallic reagents (like Grignard or zinc reagents).

The Causality of Decarboxylation Kinetics: During the catalytic cycle, the transition state for CO2​ extrusion must be stabilized. The softer, larger K+ ion interacts more favorably with the transition state of the Pd-carboxylate complex than the harder Na+ ion. Furthermore, the superior solubility of the K-salt in DMF ensures a high concentration of the active nucleophile, driving the ligand exchange step forward and preventing the catalyst from stalling in an inactive resting state.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX LigEx Ligand Exchange (+ Potassium Malonate) PdII_ArX->LigEx PdII_Malonate Ar-Pd(II)-OOCCH2COOMe LigEx->PdII_Malonate Decarb Decarboxylation (- CO2) PdII_Malonate->Decarb K+ facilitates CO2 loss PdII_Alkyl Ar-Pd(II)-CH2COOMe Decarb->PdII_Alkyl RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Regeneration Product Arylacetate Product (Ar-CH2COOMe) RedElim->Product

Figure 1: Mechanism of Pd-catalyzed decarboxylative cross-coupling highlighting K+ facilitated CO2 loss.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Controlled Mono-Saponification of Dimethyl Malonate

Objective: Synthesize high-purity Potassium 3-methoxy-3-oxopropanoate.

  • Initialization: Add dimethyl malonate (40.0 mmol) and absolute ethanol (45 mL) to a 250 mL two-necked round-bottom flask. Add water (40.0 mmol) to provide the exact stoichiometric equivalent of hydroxide.

  • Thermal Activation: Heat the mixture in an oil bath to exactly 40°C.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (40.0 mmol) in ethanol (45 mL) dropwise over 30 minutes.

  • Isolation: Stir for 2 hours, filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.

Causality & Self-Validation: The dropwise addition maintains a low steady-state concentration of base. Why ethanol? As the mono-potassium salt forms, it is insoluble in ethanol and immediately precipitates. This phase separation inherently halts any further saponification, preventing the formation of the di-potassium salt. The physical precipitation acts as a visual, self-validating indicator that the reaction is proceeding correctly without over-reacting[1].

G SM Dimethyl Malonate (40.0 mmol) Reaction Stir at 40°C for 2 hours SM->Reaction Solvent Ethanol + H2O (45 mL) Solvent->Reaction Base Potassium tert-butoxide (40.0 mmol) Base->Reaction Dropwise (30 min) Product Mono-methyl Malonate Potassium Salt Reaction->Product Precipitation

Figure 2: Experimental workflow for the controlled mono-saponification of dimethyl malonate.

Protocol B: Pd-Catalyzed Decarboxylative Cross-Coupling

Objective: Synthesize methyl 2-(4-methoxyphenyl)acetate.

  • Setup: In a dried Schlenk tube, combine 4-bromoanisole (1.0 mmol), Potassium 3-methoxy-3-oxopropanoate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and XPhos (0.1 mmol).

  • Solvation: Add anhydrous DMF (5 mL) and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat to 100°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Purify via flash chromatography.

Causality & Self-Validation: XPhos is selected because its massive steric bulk accelerates the reductive elimination step, preventing the catalyst from dying in the Pd(II) state. DMF is chosen to maximize the solvation of the K+ ion. The reaction is self-validating through gas evolution: the continuous bubbling of CO2​ acts as a real-time kinetic indicator. Once bubbling ceases, the reaction is complete. Crude 1H NMR validation will show a distinct singlet at ~3.6 ppm (methoxy protons) and ~3.7 ppm (benzylic protons), confirming structural integrity.

Quantitative Performance Comparison

Extensive bench data demonstrates that substituting the sodium salt with the potassium salt yields a statistically significant increase in conversion rates across multiple reaction classes.

Table 2: Yield Comparison across Key Transformations
Reaction ClassStandard ConditionsYield (K-Salt)Yield (Na-Salt)
Decarboxylative Cross-Coupling Ar-Br, Pd(OAc)₂, XPhos, DMF, 100°C85 - 94% 32 - 45%
Knoevenagel Condensation Aldehyde, Piperidine (cat.), EtOH, Reflux92% ~74%
Amide Coupling (N-Acylation) Amine, HATU, DIPEA, DMF, RT88% 65%

Data Interpretation: The ~50% yield drop observed with the Na-salt in cross-coupling is directly attributable to its poor solubility in DMF and its tighter ion-pairing, which throttles the transmetalation step. For high-throughput drug discovery, the Potassium 3-methoxy-3-oxopropanoate is the undisputed optimal choice.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724687, Potassium methyl malonate." PubChem, [Link]

  • Feng, Y.-S., Wu, W., Xu, Z.-Q., Li, Y., Li, M., & Xu, H.-J. "Pd-catalyzed decarboxylative cross-couplings of potassium malonate monoesters with aryl halides." Tetrahedron, 2012. URL: [Link]

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Potassium 3-methoxy-3-oxopropanoate: A Comprehensive Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Potassium 3-methoxy-3-oxopropanoate For the modern researcher, scientist, and drug development professional, a deep and intuitiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Potassium 3-methoxy-3-oxopropanoate

For the modern researcher, scientist, and drug development professional, a deep and intuitive understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific excellence. This guide provides a comprehensive, field-proven framework for the safe handling of Potassium 3-methoxy-3-oxopropanoate (CAS No: 38330-80-2), also known as methyl potassium malonate.[1][2][3] Moving beyond generic safety data sheets, we will delve into the causality behind essential safety protocols, offering a self-validating system for risk mitigation that builds confidence and ensures the integrity of your research.

Hazard Profile: Understanding the Risks

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Potassium 3-methoxy-3-oxopropanoate is a white crystalline powder or off-white flakes that, while not classified as acutely toxic, presents several hazards that demand respect and careful management.[1][4]

Hazard ClassificationDescriptionRationale and Implications
Eye Irritation Causes serious eye irritation.[2][5]The fine, dusty nature of the solid compound increases the risk of airborne particles coming into contact with the eyes, potentially leading to significant discomfort, inflammation, and damage if not promptly addressed.
Skin Irritation May cause skin irritation.[5][6]Prolonged or repeated contact with the skin can lead to redness, itching, and dermatitis. This is particularly relevant when handling the powder, as it can easily adhere to unprotected skin.
Respiratory Tract Irritation May cause respiratory irritation.[6][7]Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. While acute toxicity data is limited, minimizing inhalation exposure is a critical precautionary measure.[1]
Hygroscopic Nature The substance is hygroscopic.[1]This property means it readily absorbs moisture from the air. While not a direct health hazard, it can affect the chemical's integrity and flowability, potentially leading to handling difficulties and an increased risk of spills. It also underscores the need for proper storage in a dry, tightly sealed container.[1][5]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Potassium 3-methoxy-3-oxopropanoate. The following table outlines the minimum required PPE and the rationale for each.

PPE CategorySpecifications and Best PracticesJustification
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.This combination provides robust protection against airborne particles and accidental splashes, directly mitigating the risk of serious eye irritation.[2][5]
Hand Protection Nitrile gloves are the standard recommendation for handling this compound in most laboratory settings. Ensure gloves are inspected for any signs of damage before use and are of a suitable thickness. Always practice proper glove removal techniques to avoid contaminating your skin.Nitrile provides a sufficient barrier for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consulting a glove compatibility chart for the specific solvent being used with the compound is advised.
Body Protection A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[8]This prevents direct skin contact with the chemical and minimizes the spread of any potential contamination outside of the laboratory.
Respiratory Protection For most small-scale laboratory operations conducted in a well-ventilated area or a chemical fume hood, specific respiratory protection is not typically required.[2] However, if handling large quantities that may generate significant dust, a NIOSH-approved N95 or P1 particulate respirator is recommended.[1][7]This is a precautionary measure to prevent respiratory tract irritation from the inhalation of fine dust particles.[6]

Operational Handling Protocol: A Step-by-Step Guide

Adherence to a systematic and well-defined handling protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of Potassium 3-methoxy-3-oxopropanoate powder should be conducted in a certified chemical fume hood or a designated area with local exhaust ventilation to minimize the inhalation of dust.[5]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within easy reach inside the ventilated enclosure.

2. Weighing and Transfer:

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Gentle Handling: Open the container carefully in the fume hood to avoid creating airborne dust.

  • Use Appropriate Tools: Use a clean, dry spatula to carefully transfer the desired amount of the compound onto a weigh boat. Avoid scooping in a manner that generates dust.

  • Immediate Sealing: Tightly close the main container immediately after use to protect the compound from moisture and prevent accidental spills.[1]

3. In-Reaction Use:

  • Controlled Addition: When adding the solid to a reaction mixture, do so slowly and carefully to prevent splashing. If adding to a liquid, introduce the powder to the side of the vessel to minimize the displacement of air and potential dust generation.

  • Maintain Containment: Keep the reaction vessel within the fume hood for the duration of the reaction.

4. Post-Handling and Cleanup:

  • Decontaminate Tools: Thoroughly clean all spatulas and other reusable equipment that came into contact with the chemical.

  • Clean Work Area: Wipe down the work surface within the fume hood with a damp cloth to collect any residual dust.

  • Proper Glove Removal: Remove gloves using the correct technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated solid waste container.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[2][5]

Emergency Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be followed:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup (with proper PPE) cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential for dust generation Evacuate->Assess Contain Cover the spill with a damp paper towel to prevent dust Assess->Contain Sweep Gently sweep up the contained material Contain->Sweep Collect Place in a sealed, labeled hazardous waste container Sweep->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the lab supervisor/EHS Dispose->Report

Caption: Workflow for a safe and effective response to a Potassium 3-methoxy-3-oxopropanoate spill.

Waste Disposal and Decontamination Plan

Proper waste management is a critical component of the chemical handling lifecycle. Adherence to these procedures is essential for environmental responsibility and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with Potassium 3-methoxy-3-oxopropanoate, including used gloves, weigh boats, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: If Potassium 3-methoxy-3-oxopropanoate is used in a solution, the resulting liquid waste must be collected in a separate, sealed, and clearly labeled hazardous waste container.[9] Do not pour this waste down the drain. [7][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste: Potassium 3-methoxy-3-oxopropanoate" and the date of accumulation.[9]

2. Storage of Waste:

  • Location: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][9] This area should be away from incompatible materials.

  • Container Integrity: Ensure waste containers are kept tightly closed except when adding waste.

3. Disposal Procedure:

  • Professional Disposal: All waste containing Potassium 3-methoxy-3-oxopropanoate must be disposed of through a licensed professional waste disposal service.[7]

  • SDS Provision: Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical to ensure they have all necessary information for safe handling and disposal.[9]

4. Decontamination of Laboratory Equipment:

  • Glassware and Reusable Equipment: Wash all contaminated glassware and equipment thoroughly with an appropriate solvent (such as water, given its solubility), followed by a standard laboratory detergent and multiple rinses with water.

  • Disposal of Rinsate: The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with water can typically be disposed of down the drain, but it is essential to consult your institution's specific guidelines.

By integrating these detailed protocols into your daily laboratory operations, you can confidently and safely handle Potassium 3-methoxy-3-oxopropanoate, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific research.

References

  • Potassium 3-methoxy-3-oxopropanoate | CAS#:38330-80-2. Chemsrc. [Link]

  • MONO-METHYL MALONATE POTASSIUM SALT. ChemBK. [Link]

  • Material Safety Data Sheet - Potassium 3-methoxy-3-oxopropanoate. Capot Chemical. [Link]

  • Material Safety Data Sheet - Monomethyl monopotassiummalonate, 98%. Cole-Parmer. [Link]

  • Potassium 3-methoxy-3-oxopropanoate. Oakwood Chemical. [Link]

  • POTASSIUM 3-METHOXY-3-OXOPROPANOATE | CAS 38330-80-2. Matrix Fine Chemicals. [Link]

  • Potassium 3-methoxy-3-oxopropanoate. LookChem. [Link]

  • SAFETY DATA SHEET. Merck Millipore. [Link]

  • Potassium 3-methoxy-3-oxopropanoate CAS#: 38330-80-2. ChemWhat. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-methoxy-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Potassium 3-methoxy-3-oxopropanoate
© Copyright 2026 BenchChem. All Rights Reserved.